2-(6-Bromopyridin-2-yl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrN2S |
|---|---|
Molecular Weight |
241.11 g/mol |
IUPAC Name |
2-(6-bromopyridin-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-7-3-1-2-6(11-7)8-10-4-5-12-8/h1-5H |
InChI Key |
MUHQLPKBDBJMKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=NC=CS2 |
Origin of Product |
United States |
Foundational & Exploratory
Fundamental properties of 2-(6-Bromopyridin-2-yl)thiazole
Technical Monograph: 2-(6-Bromopyridin-2-yl)thiazole A Versatile Scaffold for Optoelectronics and Medicinal Chemistry
Part 1: Executive Summary & Chemical Identity
2-(6-Bromopyridin-2-yl)thiazole (CAS: 868254-45-9) is a bifunctional heteroaryl scaffold characterized by a pyridine-thiazole (
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| CAS Number | 868254-45-9 |
| IUPAC Name | 2-(6-bromopyridin-2-yl)-1,3-thiazole |
| Molecular Formula | |
| Molecular Weight | 241.11 g/mol |
| Physical State | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in |
| LogP (Predicted) | ~2.3 (Lipophilic) |
| pKa (Predicted) | ~2.0 (Pyridine nitrogen), weakly basic |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 2-(6-Bromopyridin-2-yl)thiazole requires precise control to prevent the formation of the
Primary Route: Stille Cross-Coupling
This protocol utilizes 2,6-dibromopyridine in excess to statistically favor the mono-substituted product.
Reagents:
-
Substrate: 2,6-Dibromopyridine (3.0 equiv)
-
Coupling Partner: 2-(Tributylstannyl)thiazole (1.0 equiv)
-
Catalyst:
(5 mol%) -
Solvent: Toluene (Anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a three-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet.
-
Reagent Charging: Charge the flask with 2,6-dibromopyridine (dissolved in toluene) and the Pd catalyst. Purge with
for 15 minutes. -
Addition: Add 2-(tributylstannyl)thiazole dropwise via syringe to the stirring solution. Note: Slow addition prevents high local concentrations of the stannane, reducing bis-coupling.
-
Reflux: Heat the mixture to 110°C for 12–16 hours. Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 4:1).
-
Workup: Cool to room temperature. Quench with saturated
(aq) solution to precipitate tin byproducts as insoluble . Filter through a Celite pad. -
Purification: Concentrate the filtrate and purify via silica gel column chromatography. Elute with a gradient of Hexane
5% EtOAc/Hexane. The excess 2,6-dibromopyridine elutes first, followed by the product.
Figure 1: Synthetic pathway favoring mono-substitution via stoichiometric control.
Part 3: Reactivity Profile & Mechanism
The utility of 2-(6-Bromopyridin-2-yl)thiazole stems from its three distinct reactive sites, enabling "programmed" synthesis.
The Electrophilic Handle ( )
The C6 position of the pyridine ring retains a bromine atom. This site is highly activated for further Palladium-catalyzed couplings (Suzuki, Sonogashira, Buchwald-Hartwig).
-
Application: Attachment of electron-transporting moieties (e.g., triphenyltriazine) or hole-transporting dendrons (e.g., carbazole) to tune the HOMO/LUMO levels in OLED materials.
The Chelation Pocket ( )
The pyridine nitrogen (
-
Selectivity: The thiazole nitrogen is generally less basic than the pyridine nitrogen, but the "bite angle" is ideal for octahedral coordination geometries seen in
and complexes.
Rollover Cyclometallation Potential
A unique property of 6-substituted bipyridine-like ligands is "rollover" cyclometallation. Under forcing conditions, the
Figure 2: The three primary reactivity vectors of the scaffold.
Part 4: Applications in High-Tech Fields
Optoelectronics (OLEDs)
This molecule is a precursor for heteroleptic Iridium(III) complexes.
-
Mechanism: The thiazole ring lowers the triplet energy (
) compared to pure phenylpyridine ligands, often shifting emission towards the yellow/orange or allowing for "deep blue" tuning when coupled with strong electron-withdrawing groups (e.g., fluorine). -
Example Complex: Bis(2-phenylpyridine)(2-(6-bromopyridin-2-yl)thiazole)iridium(III). The bromine atom allows the complex itself to be copolymerized into a host polymer, preventing phase separation in the device.
Medicinal Chemistry
The pyridine-thiazole motif acts as a bioisostere for bi-phenyl systems but with improved water solubility and hydrogen bonding potential.
-
Target: Kinase inhibitors (e.g., BRAF, EGFR). The nitrogen atoms can accept hydrogen bonds from the hinge region of the kinase ATP-binding pocket.
-
Metabolic Stability: The bromine atom blocks metabolic oxidation at the susceptible C6 position, extending the half-life of the drug candidate.
Part 5: Safety & Handling (SDS Summary)
While specific toxicological data for this exact intermediate is limited, it should be handled as a Category 3 Acute Toxin based on structure-activity relationships (SAR) of halopyridines and thiazoles.
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects. |
Protocol: Always handle in a fume hood. Avoid contact with strong oxidizing agents. In case of tin contamination (from synthesis), treat waste streams as heavy metal hazardous waste.
References
-
Sigma-Aldrich. (n.d.). 2-(6-Bromopyridin-2-yl)thiazole Product Data. Retrieved from
-
Hargrave, K. D., et al. (1983).[1] N-(4-substituted-thiazolyl)oxamic acid derivatives, a new series of potent, orally active antiallergy agents.[1] Journal of Medicinal Chemistry, 26(8), 1158–1163. (Describes thiazole synthesis methodologies).
- Zucca, A., et al. (2009). Rollover Cyclometalation with 2-(2'-Pyridyl)quinoline. Organometallics.
- Teets, T. S., et al. (2015). Synthesis and characterization of phosphorescent Iridium(III) complexes. Inorganic Chemistry.
-
PubChem. (2025).[2] 2,6-Bis(2-thiazolyl)pyridine Compound Summary. Retrieved from (Structural analogue data).
Sources
The Evolving Landscape of Pyridinyl-Thiazole Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridinyl-thiazole scaffold represents a privileged heterocyclic motif in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its unique structural features, including the combined hydrogen bond accepting and donating capabilities of the pyridine ring and the versatile reactivity of the thiazole moiety, have made it a cornerstone for the development of novel therapeutics. This technical guide provides an in-depth review of the current research landscape of pyridinyl-thiazole compounds, offering insights into their synthesis, multifaceted biological activities, and the intricate mechanisms that govern their therapeutic effects.
I. Synthetic Strategies: Constructing the Pyridinyl-Thiazole Core
The foundational Hantzsch thiazole synthesis remains a primary and versatile method for constructing the pyridinyl-thiazole core. This reaction typically involves the condensation of a thiourea or thioamide bearing a pyridine moiety with an α-halocarbonyl compound.[1][2] The flexibility of this approach allows for the introduction of various substituents on both the pyridine and thiazole rings, enabling the generation of diverse chemical libraries for biological screening.
A common synthetic route commences with the reaction of a substituted pyridine-thiosemicarbazone with different α-halogenated reagents.[1] For instance, the reaction of 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide with phenacyl bromides, ethyl bromoacetate, or 3-chloropentane-2,4-dione leads to a variety of functionalized pyridinyl-thiazole hybrids.[1]
Experimental Protocol: General Hantzsch-type Synthesis of Pyridinyl-Thiazole Derivatives[2]
-
Step 1: Preparation of the Thiosemicarbazone. To a solution of the corresponding pyridine carboxaldehyde (1 equivalent) in ethanol, add thiosemicarbazide (1.1 equivalents). Add a catalytic amount of acetic acid and reflux the mixture for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and collect the precipitated thiosemicarbazone by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Step 2: Cyclization to the Thiazole Ring. To a suspension of the pyridine-thiosemicarbazone (1 equivalent) and anhydrous sodium acetate (2 equivalents) in glacial acetic acid, add the appropriate α-halocarbonyl compound (1.1 equivalents) dropwise at room temperature. Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC. After completion, pour the reaction mixture into ice-cold water. Collect the resulting precipitate by filtration, wash with water, and dry.
-
Step 3: Purification. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, DMF/water) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
II. The Broad Spectrum of Biological Activity
Pyridinyl-thiazole compounds have demonstrated a remarkable range of biological activities, with extensive research focused on their potential as anticancer, anti-inflammatory, and antimicrobial agents. More recent studies have also uncovered promising antiviral, neuroprotective, and cardiotonic properties.
Anticancer Activity
The anticancer potential of pyridinyl-thiazole derivatives is a major area of investigation. These compounds have shown significant cytotoxicity against a variety of cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][3]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Thiazole Hybrids | MCF-7 (Breast) | 5.36 - 5.84 | [1] |
| HepG2 (Liver) | 6.78 - 8.76 | [1] | |
| HL-60 (Leukemia) | 0.57 | [3] | |
| Thiophenyl Thiazolyl-Pyridine | A549 (Lung) | 0.302 - 0.788 | [4] |
| Pyridine-Thiazole Derivatives | HCT-116 (Colon) | 2.03 - 2.17 | [5] |
Mechanism of Action in Cancer:
The anticancer effects of pyridinyl-thiazole compounds are often attributed to their ability to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[6][7] Additionally, some derivatives have been shown to interact with DNA, inducing apoptosis.[3][8]
-
Kinase Inhibition: Pyridinyl-thiazole derivatives have been identified as potent inhibitors of several key kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling is a well-established strategy in cancer therapy.[7]
-
Rho-associated protein kinase (ROCK): ROCK inhibitors have shown promise in preclinical studies for their antitumor activity.[1]
-
Phosphatidylinositol 3-kinases (PI3Ks) and mTOR: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers.[6]
-
Checkpoint Kinase 1 (Chk1): Chk1 is a key regulator of the cell cycle, and its inhibition can lead to selective killing of cancer cells.[9]
-
-
DNA Interaction and Apoptosis Induction: Certain pyridinyl-thiazole hybrids have been shown to bind to DNA, potentially through intercalation, leading to morphological changes in the nucleus and the induction of genetic instability in tumor cells.[3] This can trigger apoptotic pathways, leading to programmed cell death. Some compounds have been observed to decrease the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[3]
Sources
- 1. scielo.br [scielo.br]
- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
- 4. Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Pyridyl aminothiazoles as potent Chk1 inhibitors: optimization of cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of the Bromopyridinyl-Thiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth exploration of the bromopyridinyl-thiazole scaffold, a heterocyclic motif of significant interest in medicinal chemistry. We will delve into its known and potential biological targets, offering a scientific rationale for its diverse pharmacological activities. Furthermore, this document serves as a practical handbook, detailing robust experimental methodologies for the identification and validation of novel protein targets for compounds built around this promising core. Our goal is to equip researchers with the knowledge and tools necessary to accelerate the discovery of new therapeutics based on the bromopyridinyl-thiazole scaffold.
The Bromopyridinyl-Thiazole Scaffold: A Privileged Structure in Drug Discovery
The bromopyridinyl-thiazole core combines the structural features of three key pharmacophores: a pyridine ring, a thiazole ring, and a bromine substituent. The pyridine ring is a common motif in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other critical interactions with biological targets. The thiazole ring is another versatile scaffold known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. The strategic placement of a bromine atom provides a handle for further chemical modification through cross-coupling reactions and can also contribute to binding affinity through halogen bonding.
The synthesis of this scaffold is often achieved through the Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring. A key building block for this is 1-(3-Bromopyridin-2-yl)ethanone, which can be readily α-halogenated and then cyclized with a thiourea or thioamide to yield the desired 2-aminothiazole core structure[4]. This synthetic accessibility, coupled with its promising biological profile, makes the bromopyridinyl-thiazole scaffold a highly attractive starting point for drug discovery campaigns.
Identified and Potential Biological Targets
The bromopyridinyl-thiazole scaffold and its close analogs have been implicated in a range of therapeutic areas, suggesting a rich polypharmacology. The primary areas of investigation have been oncology, inflammation, and neurodegenerative diseases.
Protein Kinases: A Major Target Class
A significant body of research points towards protein kinases as a primary target class for thiazole-containing compounds[5][6]. The ATP-binding site of many kinases provides a fertile ground for the development of small molecule inhibitors, and the structural features of the bromopyridinyl-thiazole scaffold are well-suited to interact with this pocket.
Key Kinase Targets and Pathways:
-
Rho-Associated Protein Kinase (ROCK): Pyridine-thiazole hybrids have been investigated as inhibitors of ROCK, a serine/threonine kinase involved in cell adhesion, motility, and contraction. Dysregulation of the Rho/ROCK signaling pathway is implicated in cancer metastasis and cardiovascular diseases[7].
-
Receptor Tyrosine Kinases (RTKs): Several RTKs involved in cancer cell proliferation, survival, and angiogenesis are potential targets. These include:
-
c-Met: A receptor for hepatocyte growth factor, its aberrant activation drives tumor growth and metastasis.
-
VEGFR-2: A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients[8].
-
EGFR: The epidermal growth factor receptor is a well-established target in various cancers.
-
-
Non-Receptor Tyrosine Kinases:
-
BCR-ABL: The fusion protein central to chronic myeloid leukemia. The approved drug dasatinib contains a 2-aminothiazole moiety.
-
B-Raf: A serine/threonine-protein kinase in the MAPK/ERK pathway. The BRAF V600E mutation is a common driver in melanoma, and the approved drug dabrafenib features a thiazole core.
-
-
Cyclin-Dependent Kinases (CDKs): These kinases regulate the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
-
PI3K/AKT/mTOR Pathway: This is a crucial signaling pathway for cell growth, proliferation, and survival, and it is frequently dysregulated in cancer.
The following diagram illustrates the central role of kinases in cellular signaling and their relevance as therapeutic targets.
Caption: Key Kinase Signaling Pathways in Cellular Proliferation and Survival.
Poly (ADP-ribose) Polymerase (PARP)
PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. Inhibitors of PARP have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the concept of synthetic lethality. Thiazole-containing compounds have been explored as PARP inhibitors[9]. Given the anticancer potential of the bromopyridinyl-thiazole scaffold, PARP-1 represents a highly plausible target.
Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Thiazole and pyridine-thiazole derivatives have been investigated as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs[10][11][12][13][14].
Targets in Neurodegenerative Diseases
The bromopyridinyl-thiazole scaffold also holds promise for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. The structural features of thiazole derivatives make them candidates for inhibiting targets such as cholinesterases (AChE and BChE) and monoamine oxidase (MAO), which are established targets in Alzheimer's and Parkinson's disease, respectively[15]. Furthermore, emerging targets in neuroinflammation, such as NLRP3 inflammasome components, could also be modulated by this scaffold.
Quantitative Biological Data
While extensive quantitative data for the bromopyridinyl-thiazole scaffold is still emerging, the following table summarizes representative inhibitory activities of related pyridine-thiazole and thiazole derivatives against various biological targets. This data provides a valuable reference for the potential potency of the bromopyridinyl-thiazole core.
| Compound Class | Target | IC50/Activity | Reference |
| Pyridine-Thiazole Hybrids | ROCK II | 20 nM (for compound 4v) | [7] |
| Pyridine-Thiazole Hybrids | MCF-7 and HepG2 cancer cells | 5.36–8.76 μM | [16] |
| Thiazole Derivatives | B-RAFV600E | 23.1 ± 1.2 nM | [5] |
| Thiazole Derivatives | VEGFR-2 | 0.15 µM | [8] |
| Thiazole Derivatives | COX-2 | IC50 = 0.09 µM (for compound 6l) | [12] |
| Thiazole Derivatives | COX-2 | IC50 = 0.140 ± 0.006 μmol/L | [10] |
| Thiazolidinone Derivative | PARP-1 | IC50 = 6.9 μM (for compound 7) | [9] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivative | MCF-7 cancer cells | 10.5 μM (for compound p2) | [17] |
Experimental Workflows for Novel Target Identification
Identifying the specific molecular targets of a bioactive compound is a critical step in drug discovery. The following section provides detailed, step-by-step protocols for three powerful and widely used techniques for target deconvolution, tailored for the bromopyridinyl-thiazole scaffold.
Affinity Chromatography-Mass Spectrometry
This classic technique relies on immobilizing a derivative of the bioactive compound on a solid support to "fish" for its binding partners from a cell lysate.
Caption: Workflow for Target Identification using Affinity Chromatography.
-
Synthesis of Biotinylated Probe:
-
Rationale: A biotin tag is introduced onto the bromopyridinyl-thiazole scaffold via a linker. The high-affinity interaction between biotin and streptavidin allows for efficient capture of the probe and its binding partners. The linker should be attached at a position on the scaffold that is not critical for its biological activity, as determined by structure-activity relationship (SAR) studies.
-
Procedure:
-
Identify a non-essential position on the bromopyridinyl-thiazole core for linker attachment.
-
Synthesize a derivative with a reactive functional group (e.g., an amine or carboxylic acid) at this position.
-
Couple this derivative to a biotin-linker conjugate (e.g., Biotin-PEG-NHS ester) using standard amide bond formation chemistry[1][18].
-
Purify the biotinylated probe by HPLC.
-
-
-
Preparation of Affinity Matrix:
-
Rationale: The biotinylated probe is immobilized on streptavidin-coated beads.
-
Procedure:
-
Incubate streptavidin-coated agarose or magnetic beads with an excess of the biotinylated probe for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove unbound probe.
-
-
-
Cell Lysis and Incubation:
-
Rationale: A native protein extract is prepared from cells or tissues of interest.
-
Procedure:
-
Harvest cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the clarified lysate with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate lysate with unconjugated beads. For a competition control, pre-incubate the lysate with an excess of the free, non-biotinylated bromopyridinyl-thiazole compound before adding the probe-conjugated beads.
-
-
-
Washing and Elution:
-
Rationale: Non-specifically bound proteins are washed away, and specifically bound proteins are then eluted.
-
Procedure:
-
Wash the beads 3-5 times with lysis buffer.
-
Elute the bound proteins using a competitive elution buffer containing a high concentration of the free, non-biotinylated compound, or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
-
Protein Identification by Mass Spectrometry:
-
Rationale: Eluted proteins are separated and identified.
-
Procedure:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise protein bands that are present in the experimental sample but absent or significantly reduced in the control lanes.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the MS/MS data against a protein database.
-
-
Photo-Affinity Labeling (PAL)
PAL is a powerful technique that uses a photo-reactive probe to form a covalent bond with its target upon UV irradiation. This allows for the capture of even transient or weak interactions.
Caption: Workflow for Target Identification using Photo-Affinity Labeling.
-
Synthesis of Photo-Affinity Probe:
-
Rationale: A photo-reactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., a terminal alkyne for click chemistry) are incorporated into the bromopyridinyl-thiazole scaffold[19][20][21][22].
-
Procedure:
-
Design the probe based on SAR data to ensure that the modifications do not abolish biological activity.
-
Synthesize the bromopyridinyl-thiazole derivative containing the photo-reactive moiety and the alkyne tag. This may involve multi-step synthesis.
-
Purify the probe by HPLC and characterize it thoroughly.
-
-
-
Labeling and Crosslinking:
-
Rationale: The probe is incubated with the biological sample, and UV light is used to induce covalent bond formation with the target protein.
-
Procedure:
-
Incubate the photo-affinity probe with cell lysate or intact cells.
-
Irradiate the sample with UV light (typically 350-365 nm) for a predetermined time to activate the photo-reactive group and induce crosslinking.
-
-
-
Target Enrichment via Click Chemistry:
-
Rationale: The alkyne-tagged, crosslinked proteins are conjugated to a biotin-azide reporter tag via a copper-catalyzed or copper-free click reaction. This allows for their subsequent enrichment.
-
Procedure:
-
Perform the click reaction by adding biotin-azide, a copper(I) source (for CuAAC), and a ligand to the lysate.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
-
-
Protein Identification:
-
Rationale: The enriched proteins are identified by mass spectrometry.
-
Procedure:
-
Wash the beads to remove non-biotinylated proteins.
-
Elute the captured proteins and separate them by SDS-PAGE.
-
Identify the proteins by in-gel digestion and LC-MS/MS analysis, as described for affinity chromatography.
-
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand stabilizes its target protein against thermal denaturation.
Sources
- 1. "Approaches to Synthesis of Biotin-Thiol Conjugates for Affinity Purifi" by Aubree Ford [digitalcommons.unl.edu]
- 2. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel class of benzimidazole-thiazole hybrids: The privileged scaffolds of potent anti-inflammatory activity with dual inhibition of cyclooxygenase and 15-lipoxygenase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions [lifetein.com.cn]
- 17. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of biotinylated probes of artemisinin for affinity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Probes for Photoaffinity Labelling of Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Synthetic Accessibility of 2-(6-Bromopyridin-2-yl)thiazole
Executive Summary
2-(6-Bromopyridin-2-yl)thiazole (CAS: 868254-45-9) represents a high-value heteroaryl scaffold in medicinal chemistry and coordination chemistry.[1] Its structural utility lies in the 6-bromo handle , which enables orthogonal functionalization via cross-coupling (Suzuki, Buchwald-Hartwig) after the construction of the thiazole-pyridine core.[1]
This guide provides a rigorous technical analysis of its synthetic accessibility. Unlike generic preparations, we distinguish between "Workhorse" protocols (robust, scalable Hantzsch synthesis) and "Convergent" protocols (Stille/Negishi coupling), offering a decision matrix based on available starting materials and scale requirements.
Part 1: Retrosynthetic Analysis & Strategic Disconnections
The synthesis of 2-(6-Bromopyridin-2-yl)thiazole is best approached by analyzing the stability of the C–C bond between the two heterocycles.[1] There are two primary logical disconnections:
-
De Novo Thiazole Construction (Path A): Disconnecting the thiazole ring reveals a thioamide precursor. This utilizes the Hantzsch Thiazole Synthesis , leveraging the condensation of a thioamide with an
-halo carbonyl.[2] This is the most chemically distinct and regioselective route. -
Direct Heteroaryl Coupling (Path B): Disconnecting the Pyridine-Thiazole bond implies a metal-catalyzed cross-coupling between a di-halogenated pyridine and a metallated thiazole.[1]
Figure 1: Retrosynthetic logic tree illustrating the two primary synthetic pathways.[1] Path A focuses on ring construction, while Path B focuses on ring coupling.
Part 2: The "Workhorse" Route (Hantzsch Synthesis)
Recommendation: This is the preferred route for >5g scale synthesis. It avoids toxic organotin byproducts and uses inexpensive reagents.
Phase 1: Synthesis of 6-Bromopyridine-2-carbothioamide
The transformation of the nitrile to the thioamide is the critical first step.[1] While traditional methods use
Protocol:
-
Reagents: 6-Bromopyridine-2-carbonitrile (1.0 eq), Ammonium Sulfide (20% aq. solution, 5.0 eq), Methanol (Solvent).
-
Procedure: Dissolve the nitrile in methanol. Add ammonium sulfide solution dropwise. Heat to 50°C for 4-6 hours.
-
Monitoring: Monitor by TLC (SiO2, 30% EtOAc/Hexanes). The nitrile spot (
) will disappear, replaced by a lower yellow spot (Thioamide). -
Workup: Concentrate to remove methanol. Dilute with water. The thioamide usually precipitates as a yellow solid. Filter, wash with cold water, and dry.
-
Note: If oil forms, extract with DCM, dry over
, and concentrate.
-
Phase 2: Cyclization to Thiazole
This step constructs the thiazole ring.[3]
Protocol:
-
Reagents: 6-Bromopyridine-2-carbothioamide (1.0 eq), Chloroacetaldehyde (50% aq. solution, 1.5 eq), Ethanol.
-
Procedure: Suspend the thioamide in ethanol. Add chloroacetaldehyde. Heat to reflux (
). -
Mechanism: The sulfur atom performs a nucleophilic attack on the
-carbon of the aldehyde, followed by cyclization of the nitrogen onto the carbonyl carbon and subsequent dehydration. -
Workup: Cool the mixture. Neutralize with saturated
. Extract with EtOAc.[4] -
Purification: Silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Figure 2: Simplified mechanistic flow of the Hantzsch Thiazole Synthesis.
Part 3: The Alternative Route (Stille Coupling)
Recommendation: Use this route only if you already possess 2-(tributylstannyl)thiazole and need a quick milligram-scale batch.[1] It suffers from purification difficulties (removing tin residues).
Challenge: 2,6-Dibromopyridine is symmetric. Controlling mono-substitution is the primary challenge. Statistical distribution usually results in a mix of starting material, mono-product, and bis-product (2,6-dithiazolylpyridine).[1]
Protocol Optimization for Selectivity:
-
Stoichiometry: Use a large excess of 2,6-dibromopyridine (3.0 eq) relative to the stannane (1.0 eq). This statistically favors mono-coupling.[1]
-
Catalyst:
(5 mol%). -
Solvent: Toluene or 1,4-Dioxane, reflux.[1]
Purification Note: The excess 2,6-dibromopyridine must be recovered via chromatography. Tin residues should be removed using a KF (Potassium Fluoride) workup to precipitate insoluble
Part 4: Comparative Data & Decision Matrix
| Feature | Hantzsch Synthesis (Route A) | Stille Coupling (Route B) |
| Starting Material Cost | Low (Nitrile + Chloroacetaldehyde) | High (Stannyl thiazole + Pd catalyst) |
| Scalability | High (>100g possible) | Low (Toxic tin waste limits scale) |
| Atom Economy | High | Low (Loss of |
| Purification | Standard Silica Gel | Difficult (Tin removal + Mono/Bis separation) |
| Safety Profile | Moderate (Thioamide/Lachrymator) | Poor (Neurotoxic Organotins) |
Part 5: Analytical Characterization
To validate the synthesis, the following analytical signatures are expected:
-
Physical State: Off-white to pale yellow solid.[1]
-
1H NMR (DMSO-d6):
-
Mass Spectrometry: Distinctive bromine isotope pattern (
and peaks of equal intensity) at approx m/z 241/243.
References
-
Sigma-Aldrich. Product Detail: 2-(6-Bromopyridin-2-yl)thiazole (CAS 868254-45-9).[1]Link
-
BenchChem. Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine.Link
-
Organic Chemistry Portal. Hantzsch Thiazole Synthesis: Mechanism and Protocols.Link
-
Organic Syntheses. Preparation of 2-Bromopyridine (Analogous reactivity data).Link
-
SynArchive. Stille Coupling: Mechanism and Synthetic Applications.Link
Sources
Methodological & Application
Application Notes & Protocols: Hantzsch Thiazole Synthesis of 2-(Pyridin-2-yl)thiazole Derivatives from 2-Acetyl-6-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of pyridine-substituted thiazoles utilizing the Hantzsch thiazole synthesis. The protocol is specifically tailored for the use of 2-acetyl-6-bromopyridine as a precursor. Thiazole and pyridine moieties are pivotal heterocyclic scaffolds in medicinal chemistry, frequently found in a wide array of biologically active compounds.[1][2][3] The combination of these two rings into a single molecular entity often leads to compounds with significant therapeutic potential, including anticancer and antimycobacterial activities.[1][2][3] This guide offers a detailed, two-part experimental protocol, starting with the essential α-bromination of 2-acetyl-6-bromopyridine, followed by the classical Hantzsch cyclocondensation with a thioamide. We delve into the underlying reaction mechanism, provide step-by-step procedures, and offer insights into process optimization and troubleshooting.
Introduction: The Significance of Pyridine-Thiazole Hybrids
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[4][5] The reaction typically involves the condensation of an α-haloketone with a thioamide.[4][6] The resulting thiazole derivatives are of immense interest to the pharmaceutical industry due to their presence in numerous approved drugs and clinical candidates.[1][2]
Pyridine rings are also a cornerstone of many pharmaceuticals, valued for their ability to engage in hydrogen bonding and their overall chemical stability.[3] The strategic fusion of a pyridine ring with a thiazole core through the Hantzsch synthesis creates a class of hybrid molecules with promising pharmacological profiles. This application note provides a robust protocol for synthesizing such a hybrid, starting from the commercially available 2-acetyl-6-bromopyridine.
Reaction Scheme and Mechanism
The synthesis is a two-step process:
-
α-Bromination: The methyl ketone of 2-acetyl-6-bromopyridine is first converted to an α-haloketone, a necessary reactant for the Hantzsch synthesis.
-
Hantzsch Cyclocondensation: The resulting 2-bromo-1-(6-bromopyridin-2-yl)ethan-1-one is then reacted with a thioamide (e.g., thiourea) to form the final 2-amino-4-(6-bromopyridin-2-yl)thiazole.
The mechanism of the Hantzsch synthesis proceeds through several key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction.[6][7]
-
Intermediate Formation: This initial attack forms a key intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.[6]
-
Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[7]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis.
Caption: Overall experimental workflow for the synthesis.
Part A: Synthesis of 2-bromo-1-(6-bromopyridin-2-yl)ethan-1-one
Materials:
-
2-Acetyl-6-bromopyridine
-
Chloroform (CHCl₃)
-
Glacial Acetic Acid (AcOH)
-
Bromine (Br₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
-
Round bottom flask, stir bar, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
In a 100 mL round bottom flask, dissolve 2-acetyl-6-bromopyridine (e.g., 5.0 mmol) in chloroform (20 mL).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).
-
Heat the mixture to 50°C with stirring.[8]
-
Prepare a solution of bromine (5.5 mmol, 1.1 eq.) in chloroform (10 mL).
-
Add the bromine solution dropwise to the reaction mixture over 15-20 minutes.
-
Stir the reaction at 50°C for 1 hour, monitoring the progress by Thin Layer Chromatography (TLC).[8]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.[8]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Ethyl Acetate/Hexane gradient) to yield the pure α-haloketone.
Part B: Synthesis of 2-Amino-4-(6-bromopyridin-2-yl)thiazole
Materials:
-
2-bromo-1-(6-bromopyridin-2-yl)ethan-1-one (from Part A)
-
Thiourea
-
Methanol (MeOH)
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
Scintillation vial or round bottom flask, stir bar, hot plate, Buchner funnel, filter paper.
Procedure:
-
In a 20 mL scintillation vial, combine the synthesized α-haloketone (e.g., 2.0 mmol) and thiourea (3.0 mmol, 1.5 eq.).[6][9]
-
Add methanol (10 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to a gentle reflux (around 70-80°C). The original protocol suggests 100°C for 2-bromoacetophenone, but optimization may be needed.[6]
-
Stir for 30-60 minutes, monitoring the reaction by TLC.
-
Upon completion, remove the reaction from heat and allow it to cool to room temperature.
-
Pour the reaction contents into a beaker containing 5% Na₂CO₃ solution (40 mL) and swirl to mix.[6][9] This will neutralize any acid formed and help precipitate the product.
-
A precipitate should form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any inorganic salts.[6]
-
Allow the collected solid to air dry.
-
For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.[10]
Data Summary and Characterization
| Parameter | Part A: α-Bromination | Part B: Hantzsch Synthesis |
| Starting Material | 2-Acetyl-6-bromopyridine | 2-bromo-1-(6-bromopyridin-2-yl)ethan-1-one |
| Key Reagent | Bromine (Br₂) | Thiourea |
| Solvent | Chloroform / Acetic Acid | Methanol |
| Temperature | 50°C | ~75°C (Reflux) |
| Typical Yield | 50-60% (after purification) | >80% (often high yielding)[6][11] |
| Product Form | Waxy solid or oil | Crystalline solid |
Characterization: The final product, 2-amino-4-(6-bromopyridin-2-yl)thiazole, should be characterized using standard analytical techniques to confirm its structure and purity.[11]
-
¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=N, C=C).
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Melting Point: To assess the purity of the final product.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Impure reactants.- Suboptimal temperature or time.- Inefficient work-up. | - Ensure purity of starting materials.- Screen different solvents; polar solvents like ethanol or DMC are often effective.[12]- Consider microwave irradiation to reduce reaction time and potentially improve yield.[11][12]- Ensure complete precipitation during work-up.[9] |
| Side Product Formation | - Over-bromination in Part A.- Formation of isomeric impurities (2-imino-2,3-dihydrothiazoles). | - Use stoichiometric amounts of bromine and monitor Part A closely by TLC.- Maintain neutral or slightly basic conditions during the Hantzsch reaction to minimize isomer formation. The use of Na₂CO₃ in the work-up helps.[9][13] |
| Reaction Stalls | - Insufficient heating.- Deactivation of reactants. | - Ensure the reaction reaches a gentle reflux.- The use of a catalyst, such as silica-supported tungstosilicic acid, can enhance reaction rates, especially in more complex syntheses.[11] |
Safety Precautions
-
Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.
-
α-Haloketones: These are lachrymators and skin irritants. Handle with care in a fume hood and avoid inhalation or skin contact.
-
Solvents: Chloroform and dichloromethane are hazardous. Use in a fume hood and avoid inhalation. Methanol is flammable and toxic.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
El-Sayed, N. F., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1228. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Yurchenko, O. V., Komykhov, S. O., Shcherbak, D. D., & Chekotylo, A. O. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(10), 1184. Retrieved from [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. (2023). Thesis Template. Retrieved from [Link]
-
Hassan, A. S., Hafez, T. S., Osman, S. A., & Hussein, M. A. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102983. Retrieved from [Link]
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Advances, 7(54), 33887-33891. Retrieved from [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 38-51. Retrieved from [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. Retrieved from [Link]
-
Kumar, A., Kumar, A., Kumar, K., & Singh, U. P. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. RSC Advances, 12(30), 19357-19371. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Utilization of 2-(6-Bromopyridin-2-yl)thiazole in Kinase Inhibitor Design
Executive Summary
The 2-(6-Bromopyridin-2-yl)thiazole (2-BPT) scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery. Its utility stems from a unique combination of structural rigidity, bidentate hydrogen-bonding potential, and a specific "growth vector" provided by the bromine substituent.
This guide details the application of 2-BPT as a core building block. Unlike fully elaborated drugs, 2-BPT serves as a late-stage intermediate , allowing medicinal chemists to rapidly diversify libraries targeting the ATP-binding pocket of kinases (e.g., BRAF, VEGFR, CDK2). The bromine atom at the C6 position of the pyridine ring is critical; it functions as a reactive handle for palladium-catalyzed cross-couplings, enabling access to the solvent-exposed regions of the kinase active site.
Structural Logic & Mechanism of Action[1]
The Hinge Binding Motif
In the context of Type I and Type I½ kinase inhibitors, the pyridine-thiazole moiety often acts as the "hinge binder."
-
Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region.
-
Thiazole Nitrogen (N3): Often participates in water-mediated bridging or direct H-bonding depending on the specific kinase conformation.
-
Planarity: The bond connecting the pyridine and thiazole rings allows for a planar conformation (via intramolecular S···N or N···H contacts), mimicking the planarity of the adenine ring in ATP.
The C6-Bromine Growth Vector
The bromine atom is strategically positioned at the meta position relative to the pyridine-thiazole linkage (C6). In the ATP binding pocket, this vector typically points towards the solvent front or the ribose binding pocket .
-
Utility: Substitution at this site allows for the introduction of solubilizing groups (e.g., piperazines, morpholines) or fragments that improve selectivity by interacting with non-conserved residues outside the hinge.
Visualization: Scaffold Versatility
The following diagram illustrates the synthetic utility of the 2-BPT scaffold.
Figure 1: Synthetic workflow transforming precursor cyanopyridines into the 2-BPT core, followed by divergent coupling strategies.
Experimental Protocols
Protocol A: Synthesis of the 2-(6-Bromopyridin-2-yl)thiazole Core
Rationale: This protocol uses the Hantzsch Thiazole Synthesis . It is preferred over Stille coupling due to lower toxicity and the ability to use stable precursors.
Reagents Required:
-
6-Bromopyridine-2-carbothioamide (Precursor)
-
Bromoacetaldehyde diethyl acetal (or 2-Chloroacetaldehyde, 50% aq. solution)
-
Ethanol (Absolute)
-
Hydrobromic acid (48% aq., if using acetal)
-
Sodium bicarbonate (sat.[1] aq.)
Step-by-Step Procedure:
-
Thioamide Activation: Dissolve 6-bromopyridine-2-carbothioamide (1.0 eq) in absolute ethanol (0.5 M concentration).
-
Cyclization: Add bromoacetaldehyde diethyl acetal (1.2 eq) and 3 drops of conc. HBr (catalytic) to the solution.
-
Note: If using chloroacetaldehyde, acid catalysis is often unnecessary, but reflux times may vary.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The thioamide spot should disappear.
-
Workup: Cool the reaction to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.
-
Neutralization: Pour the residue into ice-water and neutralize carefully with saturated NaHCO₃ until pH ~8. The thiazole product often precipitates as a solid.
-
Purification: Filter the solid or extract with Ethyl Acetate (3x). Dry organics over Na₂SO₄ and concentrate. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Protocol B: Late-Stage Functionalization (Suzuki-Miyaura Coupling)
Rationale: This step utilizes the bromine "handle" to attach the "tail" of the inhibitor, often required to reach the solvent interface.
Reagents Required:
-
2-(6-Bromopyridin-2-yl)thiazole (from Protocol A)
-
Aryl/Heteroaryl Boronic Acid (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid)
-
Pd(dppf)Cl₂[3]·DCM complex (5 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 eq)
-
Dioxane/Water (4:1 ratio)[4]
Step-by-Step Procedure:
-
Preparation: In a microwave vial or round-bottom flask, combine the 2-BPT core (1.0 eq), boronic acid (1.2 eq), and Cs₂CO₃ (2.0 eq).
-
Solvent & Degassing: Add Dioxane/Water (4:1, 0.1 M). Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 eq) quickly and seal the vessel.
-
Reaction:
-
Microwave: 100°C for 30–60 minutes.
-
Thermal: 90°C oil bath for 4–12 hours.
-
-
Workup: Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.[5] Wash the filtrate with brine.
-
Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or silica chromatography depending on the polarity of the attached group.
Protocol C: Biochemical Kinase Assay (ADP-Glo™)
Rationale: To validate the inhibitory potential of the synthesized library.[2] This luminescence assay measures ADP formed from the kinase reaction.
Assay Conditions:
-
Kinase: Recombinant BRAF(V600E) or VEGFR2 (variable depending on target).
-
Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.
-
ATP Concentration: Km(app) (typically 10–50 µM).
Workflow:
-
Compound Prep: Prepare 3-fold serial dilutions of the synthesized 2-BPT derivatives in 100% DMSO. Transfer 50 nL to a 384-well white low-volume plate.
-
Enzyme Addition: Add 2.5 µL of Kinase solution (in 1x Kinase Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Incubate for 10 min at RT to allow compound-enzyme binding.
-
Reaction Start: Add 2.5 µL of Substrate/ATP mix.
-
Incubation: Incubate at Room Temperature for 60 minutes.
-
ADP-Glo Reagent: Add 5 µL of ADP-Glo Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.
-
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP, then to light). Incubate 30 min.
-
Read: Measure Luminescence on a plate reader (e.g., EnVision or PHERAstar).
-
Analysis: Calculate IC₅₀ using a 4-parameter logistic fit.
Data Summary & SAR Table Template
When analyzing the library generated from the 2-BPT scaffold, structure the data as follows to identify Structure-Activity Relationships (SAR).
| Compound ID | R-Group (at C6) | Kinase IC₅₀ (nM) | Ligand Efficiency (LE) | cLogP |
| 2-BPT-01 | Phenyl | >10,000 | N/A | 3.2 |
| 2-BPT-02 | 4-Hydroxyphenyl | 450 | 0.35 | 2.8 |
| 2-BPT-03 | 4-(4-Methylpiperazin)phenyl | 12 | 0.42 | 2.1 |
| 2-BPT-04 | Pyridin-4-yl | 1,200 | 0.31 | 1.9 |
Interpretation: In many kinase series, adding a solubilizing group (like in 2-BPT-03) dramatically improves potency, likely due to salt-bridge interactions at the solvent front.
Pathway Context: MAPK Signaling
Inhibitors derived from 2-BPT often target kinases within the MAPK/ERK pathway (e.g., BRAF).
Figure 2: The MAPK signaling cascade. 2-BPT derivatives typically target the RAF or RTK nodes.
References
-
Vertex Pharmaceuticals. (2013). Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds. Elsevier. 6[7]
-
Bilodeau, M. T., et al. (2004). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase. Bioorganic & Medicinal Chemistry Letters. 8[7]
-
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. 4[4][7]
-
MDPI. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. 9[7]
-
Royal Society of Chemistry. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives. 2[7]
Sources
- 1. Catalyst Free Synthesis of Pyridine-2,6-bis(2-bromo-propane-1,3-dione) and Pyrdine-2,6-bis(N-arylthiazoline-2-thiones) [scirp.org]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents [mdpi.com]
Application Notes & Protocols: 2-(6-Bromopyridin-2-yl)thiazole as a Pivotal Intermediate in Modern Organic Synthesis
Executive Summary
This document provides a comprehensive technical guide on the application of 2-(6-bromopyridin-2-yl)thiazole, a heterocyclic building block of significant interest in contemporary organic synthesis. Its unique structural architecture, featuring a nucleophilic thiazole ring and an electrophilic bromopyridine moiety, renders it an exceptionally versatile intermediate. The bromine atom at the 6-position of the pyridine ring is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular complexity. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. We will delve into the core synthetic protocols, mechanistic considerations, and practical insights to empower chemists to effectively leverage this powerful synthon.
Compound Profile and Safety Precautions
Physicochemical Data
A clear understanding of the physical properties of 2-(6-bromopyridin-2-yl)thiazole is fundamental for its effective use and handling.
| Property | Value |
| Molecular Formula | C₈H₅BrN₂S |
| Molecular Weight | 241.11 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 136535-12-3 (Illustrative, specific CAS may vary) |
| Solubility | Soluble in DMF, DMSO, Dioxane, THF, Chloroform |
Safety and Handling
As with all halogenated heterocyclic compounds, proper safety protocols are mandatory.[1][2][3] All manipulations should be conducted within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1][4]
-
Inhalation: Avoid breathing dust. Use only in a well-ventilated area. If respiratory irritation occurs, remove to fresh air.[1][2]
-
Skin/Eye Contact: The compound may cause skin and serious eye irritation.[1][4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]
Synthesis of the Key Intermediate
The most common and reliable method for constructing the 2-substituted thiazole ring is the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-halocarbonyl compound. For our target, 6-bromopyridine-2-carbothioamide is the key precursor.
Sources
Methods for creating a library of 2-(6-Bromopyridin-2-yl)thiazole derivatives
Introduction: The Scaffold & Strategic Value
The 2-(6-bromopyridin-2-yl)thiazole scaffold represents a privileged pharmacophore and a versatile ligand in coordination chemistry. Its structural utility is twofold:
-
Bidentate Coordination: The pyridyl-thiazole nitrogen pair forms a robust
-chelating pocket, essential for developing metallodrugs (e.g., Ru(II), Ir(III) complexes) and OLED materials. -
Orthogonal Functionalization: The 6-bromo substituent on the pyridine ring serves as a "synthetic handle," remaining inert during the thiazole ring formation but available for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the library into complex 3D architectures.
This application note details a robust, high-throughput compatible protocol for synthesizing a library of these derivatives via the Hantzsch Thiazole Synthesis . By decoupling the scaffold synthesis (thioamide formation) from the diversity step (cyclization), researchers can rapidly generate structurally diverse libraries with high fidelity.
Strategic Retrosynthesis & Mechanism
The synthesis relies on the condensation of 6-bromopyridine-2-carbothioamide (the constant "Scaffold Core") with a variety of
Mechanistic Insight
The Hantzsch synthesis proceeds via two key steps:
-
S-Alkylation: The sulfur atom of the thioamide attacks the
-carbon of the haloketone (S 2 mechanism), displacing the halide. -
Cyclodehydration: The nitrogen of the thioamide attacks the ketone carbonyl, followed by dehydration to aromatize the system into a thiazole ring.
Critical Control Point: The 6-bromo substituent on the pyridine is electron-withdrawing, which deactivates the pyridine nitrogen but activates the nitrile/thioamide carbon. However, care must be taken during the thioamide synthesis to avoid Nucleophilic Aromatic Substitution (S
Caption: Modular assembly of the pyridyl-thiazole library via Hantzsch cyclization.
Protocol 1: Bulk Synthesis of the Scaffold Core
Target: 6-Bromopyridine-2-carbothioamide Scale: 10–50 mmol (Bulk preparation for library distribution)
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Precursor: 6-Bromopyridine-2-carbonitrile (CAS: 122918-25-6)
-
Reagent: Ammonium sulfide solution (20% in water) or Sodium hydrosulfide hydrate (NaSH) + MgCl
. -
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Step-by-Step Methodology
-
Dissolution: In a round-bottom flask, dissolve 6-bromopyridine-2-carbonitrile (1.0 equiv) in MeOH (5 mL/mmol).
-
Expert Note: Do not use DMF if heating is required, as high temperatures with strong nucleophiles can trigger S
Ar displacement of the bromine. Methanol allows for milder reflux temperatures.
-
-
Reagent Addition: Add Ammonium Sulfide solution (5.0 equiv) dropwise.
-
Alternative: If using NaSH (2 equiv), add MgCl
(1 equiv) to buffer the reaction and activate the nitrile via coordination.
-
-
Reaction: Stir the sealed vessel at Room Temperature (20–25°C) for 16 hours.
-
QC Check: Monitor by TLC (Hexane/EtOAc 3:1). The starting nitrile (
) should disappear, and a bright yellow spot (thioamide, ) should appear.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove MeOH.
-
Add water (10 mL/mmol) to the residue. The thioamide is typically hydrophobic and will precipitate as a yellow solid.
-
Filter the solid and wash with cold water (
).
-
-
Drying: Dry under vacuum over P
O .-
Yield Expectation: 85–95%.
-
Purity: >95% (NMR). No column chromatography is usually required.
-
Protocol 2: Parallel Library Generation
Target: Library of 2-(6-bromopyridin-2-yl)-4-substituted-thiazoles Format: 96-well plate or reaction block (e.g., 4 mL vials).
Reagents
-
Scaffold: 6-Bromopyridine-2-carbothioamide (from Protocol 1).
-
Diversity Set: Various
-bromoacetophenones (e.g., 4-F, 4-OMe, 3-NO ) or alkyl -bromoketones. -
Solvent: Absolute Ethanol.
Workflow
-
Preparation of Stocks:
-
Solution A (Scaffold): Dissolve the thioamide in Ethanol (0.2 M). Mild heating (40°C) may be needed for complete dissolution.
-
Solution B (Ketones): Prepare 0.25 M solutions of each
-bromoketone in Ethanol.
-
-
Dispensing:
-
Add 500 µL of Solution A (0.1 mmol thioamide) to each reaction vial.
-
Add 440 µL of the respective Solution B (0.11 mmol ketone, 1.1 equiv) to the vials.
-
-
Cyclization:
-
Seal the vials/plate.
-
Heat to 70–80°C with shaking (500 rpm) for 4–12 hours.
-
Visual Cue: The reaction often starts as a yellow solution and may precipitate a solid (the hydrobromide salt of the thiazole) upon cooling.
-
-
Neutralization & Isolation:
-
Cool to room temperature.
-
Add 200 µL of saturated aqueous NaHCO
to each vial to neutralize the HBr byproduct and liberate the free base. -
Precipitation: In most cases, the free thiazole is water-insoluble and will precipitate heavily.
-
-
Purification (High-Throughput):
-
Option A (Filtration): If solid precipitates, filter using a filter plate (e.g., 96-well glass fiber), wash with water/EtOH (1:1), and dry.
-
Option B (SPE): If oil forms, dilute with DCM, pass through a phase separator cartridge to remove water, then evaporate.
-
Caption: High-throughput workflow for parallel thiazole synthesis.
Data Summary & Troubleshooting
Representative Diversity Elements & Expected Yields
| Entry | Electronic Nature | Reaction Time (h) | Typical Yield (%) | Notes | |
| 1 | Phenyl (Unsubstituted) | Neutral | 4 | 85-95 | Precipitates easily |
| 2 | 4-Methoxyphenyl | Electron Donating | 4-6 | 80-90 | Slower nucleophilic attack |
| 3 | 4-Nitrophenyl | Electron Withdrawing | 2-3 | >90 | Very fast reaction |
| 4 | 2-Chlorophenyl | Steric Hindrance | 12 | 60-75 | Requires longer heating |
| 5 | Methyl (Chloroacetone) | Alkyl | 6 | 50-65 | Product more soluble; extraction needed |
Troubleshooting Guide
-
Issue: Starting material (Thioamide) remains.
-
Cause: Ketone hydrolysis or insufficient heat.
-
Fix: Add 0.2 equiv excess ketone; increase temp to 85°C.
-
-
Issue: Product is an oil/sticky gum.
-
Cause: Impurities or low melting point.
-
Fix: Triturate with cold diethyl ether or hexanes to induce crystallization.
-
-
Issue: Loss of Bromine (Debromination).
-
Cause: Palladium contamination (if using recycled glassware) or extreme reducing conditions (rare in this protocol).
-
Fix: Ensure glassware is acid-washed; stick to mild bases like NaHCO
.
-
References
-
Hantzsch Thiazole Synthesis Mechanism & Review
- Title: Hantzsch Thiazole Synthesis.
- Source: SynArchive.
-
URL:[Link]
-
Thioamide Synthesis from Nitriles
-
Applications of Pyridyl-Thiazole Ligands
- Title: Synthesis and biological evaluation of new functionalized pyridine linked thiazole deriv
- Source: Arabian Journal of Chemistry.
-
URL:[Link]
-
Haloselectivity in Pyridines (Avoiding S
Ar):- Title: Unraveling Divergence in Haloselectivity of SNAr.
- Source: WuXi AppTec.
-
URL:[Link]
Sources
Troubleshooting & Optimization
Optimizing temperature and time for 2-(6-Bromopyridin-2-yl)thiazole synthesis
Ticket ID: #THZ-PYR-BR-001 Subject: Optimization of Temperature and Time Parameters for Hantzsch Cyclization Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
You are attempting to synthesize 2-(6-bromopyridin-2-yl)thiazole via the Hantzsch thiazole synthesis. This reaction involves the condensation of 6-bromopyridine-2-carbothioamide with an
While the Hantzsch synthesis is robust, the "6-bromo" substituent on the pyridine ring introduces electronic effects that require precise thermal control. The bromine atom is electron-withdrawing, potentially reducing the nucleophilicity of the thioamide sulfur, necessitating optimized kinetics.
This guide provides a self-validating protocol, a troubleshooting matrix, and a mechanistic visualization to ensure high purity and yield.
Part 1: The Critical Parameters (Time & Temperature)
The synthesis operates on a balance between kinetic activation (S-alkylation) and thermodynamic stability (dehydration/aromatization).
Temperature Optimization
-
The Sweet Spot (
): This range (typically refluxing ethanol) is non-negotiable for high yields.-
Below
: The reaction stalls at the 4-hydroxythiazoline intermediate. The system lacks the energy to drive the dehydration step required to form the aromatic thiazole ring. -
Above
(e.g., DMF reflux): High heat promotes the polymerization of the bromoacetaldehyde, leading to "black tar" impurities that are difficult to remove. It also risks nucleophilic aromatic substitution ( ) at the 6-bromo position if strong nucleophiles are present.
-
Time Optimization
-
Standard Duration (3–5 Hours):
-
< 2 Hours: Incomplete conversion of the thioamide.
-
> 6 Hours: Diminishing returns. Extended heating in acidic media (HBr is generated in situ) can lead to acid-catalyzed hydrolysis of the bromine or oxidative degradation of the thiazole sulfur.
-
Part 2: Troubleshooting Guide (Q&A)
Q1: My reaction mixture turned into a black, sticky tar. What happened?
Diagnosis: Polymerization of the aldehyde source. Root Cause: The bromoacetaldehyde diethyl acetal is acid-sensitive and unstable at high temperatures if not "trapped" immediately by the thioamide. Solution:
-
Do not add the acetal all at once to a boiling solution.
-
Protocol Adjustment: Dissolve the thioamide first. Add the acetal dropwise at room temperature, stir for 30 minutes to allow initial S-alkylation, then ramp to reflux. This "stages" the reaction, preventing free aldehyde concentration from spiking.
Q2: I see a major impurity by LC-MS with a mass of [M+18]. Is this a hydrate?
Diagnosis: Trapped Hydroxythiazoline Intermediate. Root Cause: Incomplete cyclization due to insufficient heat or time. The "M+18" corresponds to the water molecule that hasn't been eliminated yet. Solution:
-
Increase Reflux Time: Extend the reaction by 2 hours.
-
Acid Catalyst: Ensure the reaction is sufficiently acidic. The reaction generates HBr, which is usually enough, but adding 5 mol% of
-TsOH can catalyze the dehydration step.
Q3: The product is not precipitating upon cooling. How do I recover it?
Diagnosis: Product is trapped as the soluble HBr salt. Root Cause: The thiazole nitrogen is basic. In the reaction mixture, it exists as the hydrobromide salt, which is soluble in ethanol. Solution:
-
Neutralization: You must neutralize the reaction mixture to pH 8–9 using saturated aqueous
or . -
Observation: Upon neutralization, the free base (hydrophobic) will precipitate as a solid.
Part 3: The "Gold Standard" Protocol
Reagents:
-
6-Bromopyridine-2-carbothioamide (1.0 equiv)
-
Bromoacetaldehyde diethyl acetal (1.2 equiv)
-
Ethanol (Absolute, 0.1 M concentration relative to thioamide)
-
Optional: catalytic
-TsOH or conc. HCl (2 drops)
Step-by-Step Methodology:
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromopyridine-2-carbothioamide in absolute ethanol at Room Temperature (RT).
-
Activation (The "Staging" Step): Add bromoacetaldehyde diethyl acetal dropwise over 5 minutes.
-
Note: If using the acetal, add 2 drops of conc. HCl to facilitate in-situ deprotection to the reactive aldehyde.
-
-
Induction: Stir at RT for 30–45 minutes.
-
Checkpoint: The solution may darken slightly; this is normal.
-
-
Cyclization (Thermodynamic Drive): Equip the flask with a reflux condenser. Heat the mixture to reflux (
) for 4 hours . -
Monitoring: Check via TLC (System: 20% EtOAc in Hexanes). The thioamide spot (polar) should disappear.
-
Workup:
-
Cool the mixture to RT.
-
Pour the reaction mixture into a beaker containing ice-water (approx. 3x reaction volume).
-
Slowly add saturated aqueous
with stirring until pH 8. -
Precipitation: The solid product should crash out.
-
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Part 4: Visualization of the Reaction Pathway
The following diagram illustrates the kinetic vs. thermodynamic stages of the synthesis, highlighting where temperature control is critical.
Caption: Workflow showing the progression from S-alkylation (kinetic) to dehydration (thermodynamic). The red node indicates the common failure point if temperature is insufficient.
Part 5: Data Summary Table
| Parameter | Condition | Outcome | Recommendation |
| Solvent | Ethanol | Clean workup, green solvent | Preferred |
| DMF | High boiling point, difficult removal | Avoid unless solubility is an issue | |
| Temperature | S-alkylation only (No cyclization) | Use for Step 1 only | |
| Full aromatization | Optimal | ||
| Polymerization / Tarring | Critical Failure | ||
| Time | 1 Hour | Incomplete reaction | Insufficient |
| 4 Hours | Complete conversion | Optimal | |
| Overnight | Potential degradation | Avoid |
References
-
Hantzsch Thiazole Synthesis Mechanism & Conditions
- Source: Organic Chemistry Portal. "Synthesis of Thiazoles."
-
URL:[Link]
- Optimization of Thiazole Synthesis via Hantzsch Method Source: BenchChem Technical Guides. "Optimization of Hantzsch Thiazole Synthesis Reaction Conditions."
-
Synthesis of Pyridyl-Thiazole Ligands
- Source: Constable, E. C., et al. "Coordination chemistry of 2-(2-pyridyl)thiazole." Dalton Transactions.
- Context: Establishes the stability of the pyridine-thiazole bond under reflux conditions.
-
URL:[Link]
How to increase the yield and purity of 2-(6-Bromopyridin-2-yl)thiazole
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(6-Bromopyridin-2-yl)thiazole. Here, we address common challenges in achieving high yield and purity through a comprehensive question-and-answer format, detailed troubleshooting guides, and optimized protocols. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your synthetic strategy.
Introduction to the Synthesis
The target molecule, 2-(6-Bromopyridin-2-yl)thiazole, is a valuable building block in medicinal chemistry and materials science. The most common and reliable method for its synthesis is the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1] While robust, this reaction can present challenges, particularly when dealing with heteroaromatic substrates like pyridine derivatives. This guide will walk you through overcoming these hurdles to maximize your synthetic success.
Core Synthesis Workflow: Hantzsch Thiazole Synthesis
The overall synthetic strategy involves two key precursor preparations followed by the final Hantzsch cyclization.
Figure 1: General workflow for the synthesis of 2-(6-Bromopyridin-2-yl)thiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing 2-(6-Bromopyridin-2-yl)thiazole?
A1: The primary challenges stem from three main areas:
-
Precursor Synthesis: The multi-step preparation of the key starting materials, 2-bromo-1-(6-bromopyridin-2-yl)ethan-1-one and 6-bromopyridine-2-carbothioamide, can be low-yielding if not optimized.
-
Hantzsch Reaction Conditions: The electron-withdrawing nature of the pyridine ring can influence the reaction rate and may lead to side product formation. The basicity of the pyridine nitrogen can also interfere with certain catalysts or acidic conditions.
-
Purification: The final product may contain impurities that are structurally similar, making purification by recrystallization or chromatography challenging.
Q2: How does the pyridine ring affect the Hantzsch synthesis?
A2: The pyridine ring has two main effects. First, as an electron-withdrawing group, it can decrease the nucleophilicity of the thioamide, potentially slowing down the initial SN2 reaction. Second, the lone pair of electrons on the pyridine nitrogen can be protonated under acidic conditions, which can alter the electronic properties of the starting materials and intermediates.[2] It can also coordinate with metal catalysts, potentially leading to catalyst inhibition.
Q3: Are there greener alternatives for this synthesis?
A3: Yes, several strategies can make the Hantzsch synthesis more environmentally friendly.[3] These include the use of ultrasound or microwave irradiation to reduce reaction times and energy consumption.[3] Additionally, exploring water or glycerol as a solvent can reduce the reliance on volatile organic compounds.[4][5] The use of reusable catalysts, such as silica-supported tungstosilicic acid, has also been reported to be effective.[3]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of 2-(6-Bromopyridin-2-yl)thiazole.
Figure 2: A systematic workflow for troubleshooting low yield and purity issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Impure Starting Materials: Contaminants in the α-haloketone or thioamide can lead to side reactions. | Ensure the purity of your precursors through recrystallization or column chromatography. Confirm their identity and purity using NMR, IR, and mass spectrometry. |
| Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can hinder the reaction. | Systematically vary the reaction temperature and time. Screen different solvents (e.g., ethanol, methanol, DMF, or a mixture).[6] | |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | Use a slight excess (1.1-1.2 equivalents) of the thioamide to ensure complete consumption of the α-haloketone. | |
| Formation of Multiple Products | Isomer Formation: Under acidic conditions, the reaction can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[2] | Maintain a neutral or slightly basic reaction medium. The use of a non-acidic solvent and avoiding strong acid catalysts can mitigate this. |
| Side Reactions of the Pyridine Ring: The pyridine nitrogen can be alkylated by the α-haloketone. | This is less common in Hantzsch synthesis but can occur. Using milder reaction conditions and ensuring the thioamide is sufficiently nucleophilic can favor the desired reaction pathway. | |
| Difficult Purification | Similar Polarity of Product and Impurities: Byproducts may have similar chromatographic behavior to the desired product. | For column chromatography, a gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is often effective.[7] Small adjustments to the mobile phase polarity can significantly improve separation. |
| "Oiling Out" During Recrystallization: The product separates as an oil instead of crystals. | This occurs when the melting point of the solid is lower than the boiling point of the solvent. Try a lower-boiling point solvent or a mixed solvent system. Adding a seed crystal can also induce crystallization.[8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromopyridine-2-carbothioamide
This protocol describes the conversion of 6-bromopicolinonitrile to the corresponding thioamide.
Materials:
-
6-Bromopicolinonitrile
-
Sodium hydrosulfide (NaHS) or Hydrogen sulfide (H₂S) gas
-
Pyridine
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-bromopicolinonitrile (1.0 eq) in a mixture of pyridine and triethylamine (e.g., 5:1 v/v) at 0 °C, bubble hydrogen sulfide gas through the solution for 1-2 hours or add sodium hydrosulfide (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one
This protocol details the α-bromination of 2-acetyl-6-bromopyridine.
Materials:
-
2-Acetyl-6-bromopyridine[9]
-
N-Bromosuccinimide (NBS)[1] or Bromine (Br₂)
-
Benzoyl peroxide (radical initiator, if using NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Using NBS: To a solution of 2-acetyl-6-bromopyridine (1.0 eq) in CCl₄, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. The reaction is typically initiated with a UV lamp.
-
After completion, cool the mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product is often used directly in the next step but can be purified by column chromatography if necessary.
Note: Direct bromination with Br₂ in a solvent like acetic acid is also an option, but may lead to lower selectivity and the formation of di-brominated byproducts.[7]
Protocol 3: Hantzsch Synthesis of 2-(6-Bromopyridin-2-yl)thiazole
This protocol describes the final cyclization step.
Materials:
-
2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one
-
6-Bromopyridine-2-carbothioamide
-
Ethanol or Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve 6-bromopyridine-2-carbothioamide (1.1 eq) in ethanol.
-
Add a solution of 2-bromo-1-(6-bromopyridin-2-yl)ethan-1-one (1.0 eq) in ethanol dropwise to the thioamide solution at room temperature.
-
Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Carefully add saturated aqueous NaHCO₃ to neutralize the mixture until the pH is ~7-8. This will precipitate the free base of the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol and then water.
-
Dry the solid product in a vacuum oven.
Protocol 4: Purification of 2-(6-Bromopyridin-2-yl)thiazole
Recrystallization:
-
A common and effective method for purifying solid organic compounds.[10]
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For pyridine-containing compounds, polar protic solvents like ethanol or isopropanol, or a mixed solvent system such as ethanol/water or ethyl acetate/hexane can be effective.[8]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Column Chromatography:
-
For mixtures that are difficult to separate by recrystallization.[11]
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically employed. For pyridine derivatives, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce peak tailing on silica gel.[11]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elute the column with progressively more polar solvent mixtures, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
Table 1: Optimization of Hantzsch Thiazole Synthesis - A Representative Example
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Ethanol | Reflux | 4 | 75 | 92 |
| 2 | Methanol | Reflux | 4 | 72 | 90 |
| 3 | DMF | 80 | 2 | 85 | 95 |
| 4 | Ethanol (Ultrasound) | 50 | 1 | 88 | 94 |
| 5 | Ethanol (Microwave) | 100 | 0.5 | 92 | 96 |
Note: This is a representative table. Optimal conditions will vary depending on the specific substrates and scale of the reaction.
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]
-
A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry. [Link]
-
Hantzsch Thiazole Synthesis. Chem LibreTexts. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
Hantzsch pyridine synthesis. SciSpace. [Link]
-
2-Acetyl-6-bromopyridine. PubChem. [Link]
-
N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. ResearchGate. [Link]
-
Learning from the Hantzsch synthesis. Journal of Chemical Education. [Link]
-
Purification by Recrystallization. CUNY. [Link]
-
1-(6-BROMOPYRIDIN-2-YL)ETHAN-1-ONE. Matrix Fine Chemicals. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
Synthesis of 2-Acetyl Pyridine Derivatives. Scribd. [Link]
-
2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole. Hoffman Fine Chemicals. [Link]
-
Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity. RSC Advances. [Link]
-
2-bromopyridine. Organic Syntheses. [Link]
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [Link]
-
IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Journal of the Indian Chemical Society. [Link]
-
Synthesis and Strong Solvatochromism of Push-Pull Thienylthiazole Boron Complexes. MDPI. [Link]
-
Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. ACS Publications. [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). ResearchGate. [Link]
-
Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports. [Link]
-
Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. [Link]
-
Thermal characterization of the bromopride recrystallized from different solvents and at different temperature conditions. ResearchGate. [Link]
-
Glycerin as alternative solvent for the synthesis of Thiazoles. ACG Publications. [Link]
Sources
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 3. OAR@UM: Hantzsch synthesis of substituted dihydropyridines and pyridines using a benign approach [um.edu.mt]
- 4. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 5. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Acetyl-6-bromopyridine | C7H6BrNO | CID 11298578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Common Side Reactions in Bromopyridine Chemistry
Welcome to the Technical Support Center for bromopyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when working with bromopyridine substrates. The unique electronic properties of the pyridine ring, particularly the position of the nitrogen atom, can significantly influence reactivity and lead to undesired outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Hydrodehalogenation - The Unwanted Proton
Hydrodehalogenation, the replacement of a bromine atom with a hydrogen atom, is one of the most prevalent side reactions in palladium-catalyzed cross-coupling reactions of bromopyridines.[1] This side reaction consumes starting material and generates impurities that can be difficult to separate from the desired product.
FAQ 1: I am observing a significant amount of the debrominated pyridine byproduct in my Suzuki-Miyaura coupling. What are the likely causes and how can I prevent this?
Answer: The formation of a debrominated byproduct in Suzuki-Miyaura coupling of bromopyridines is a common issue.[2] The primary culprit is often the formation of palladium-hydride species in the catalytic cycle, which can then participate in reductive dehalogenation of the starting material.[1] Several factors can contribute to the generation of these detrimental species.
Troubleshooting Guide: Minimizing Hydrodehalogenation in Suzuki-Miyaura Coupling
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium-hydride species.[1][3] Consider switching to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2][3] These bases are generally less prone to generating hydride intermediates.
-
Catalyst and Ligand Selection: The ligand coordinated to the palladium center plays a crucial role. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, can accelerate the desired reductive elimination step of the cross-coupling reaction, outcompeting the hydrodehalogenation pathway.[1][3] If you are using less bulky ligands like triphenylphosphine (PPh₃), consider switching to one of these more advanced ligands.[1] Using well-defined palladium pre-catalysts can also be advantageous.[3]
-
Solvent and Reagent Purity: The presence of water or other protic impurities in your solvents or reagents can be a source of protons for the hydrodehalogenation reaction.[2] Ensure that your solvents are anhydrous and that your reagents are of high purity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress the rate of hydrodehalogenation relative to the desired coupling reaction.[1] However, this may also decrease the overall reaction rate, so optimization is key.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of 2-Bromopyridine to Minimize Debromination
This protocol employs a modern catalyst system and a weaker base to favor the cross-coupling pathway.
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 2-bromopyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the bromopyridine).
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation: Influence of Reaction Parameters on Hydrodehalogenation
| Parameter | Condition Favoring Hydrodehalogenation | Condition Minimizing Hydrodehalogenation |
| Base | Strong bases (e.g., NaOtBu, LiHMDS)[1] | Weaker bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[2][3] |
| Ligand | Less bulky, electron-poor ligands (e.g., PPh₃)[1] | Bulky, electron-rich ligands (e.g., SPhos, XPhos)[1][3] |
| Temperature | High temperatures[1] | Lower, optimized temperatures[1] |
| Solvent/Reagents | Presence of protic impurities[2] | Anhydrous solvents and high-purity reagents[2] |
Visualization: Troubleshooting Workflow for Hydrodehalogenation
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Section 2: Homocoupling - The Dimerization Dilemma
Homocoupling, the reaction of two molecules of the bromopyridine to form a bipyridine, is another common side reaction that reduces the yield of the desired cross-coupled product.[4] This can occur through various mechanisms, often promoted by the catalyst system.
FAQ 2: My Suzuki reaction is producing a significant amount of 2,2'-bipyridine as a byproduct. What causes this and how can I suppress it?
Answer: The formation of homocoupling products like 2,2'-bipyridine in Suzuki reactions of 2-bromopyridine is a known issue.[4] This side reaction can be particularly problematic with electron-deficient pyridines. The mechanism can involve the reaction of the organopalladium intermediate with another molecule of the bromopyridine.
Troubleshooting Guide: Suppressing Homocoupling in Cross-Coupling Reactions
-
Catalyst System: Some palladium catalysts are more prone to promoting homocoupling. While nickel catalysts can sometimes be used as an alternative, they have also been observed to lead to homocoupling, particularly with aryl bromides.[5] Careful screening of palladium catalysts and ligands is recommended. The use of bulky, electron-rich phosphine ligands can often favor the desired cross-coupling pathway.[1][3]
-
Reaction Conditions: Running the reaction under more dilute conditions can sometimes disfavor the bimolecular homocoupling reaction. Additionally, ensuring a slight excess of the boronic acid coupling partner can help to consume the bromopyridine in the desired cross-coupling reaction.
-
Pre-catalyst vs. In-situ Generated Catalyst: Using well-defined palladium pre-catalysts can sometimes give more reproducible results and lower levels of homocoupling compared to catalysts generated in situ.[3]
Visualization: Competing Pathways of Cross-Coupling and Homocoupling
Caption: Competing cross-coupling and homocoupling pathways.
Section 3: Challenges in Lithiation and Grignard Reagent Formation
The generation of organometallic reagents from bromopyridines, such as lithiated pyridines and Grignard reagents, is a powerful tool for functionalization. However, these reactions are often plagued by side reactions and difficulties in initiation.
FAQ 3: I am struggling to lithiate my bromopyridine with n-butyllithium. The reaction is either not proceeding or I am getting the protonated pyridine back after quenching. What is going wrong?
Answer: The lithiation of bromopyridines can be challenging due to the electrophilic nature of the pyridine ring and the high reactivity of the resulting lithiated species.[6][7] Several factors can lead to failure.
Troubleshooting Guide: Successful Lithiation of Bromopyridines
-
Strictly Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen.[6] Ensure all glassware is rigorously flame-dried under vacuum and the reaction is performed under a positive pressure of a dry inert gas (argon or nitrogen). Solvents must be freshly distilled from an appropriate drying agent.[6]
-
Temperature Control: The lithium-halogen exchange is typically very fast, even at low temperatures (-78 °C).[6] Maintaining a low temperature is crucial to prevent side reactions of the highly reactive lithiated pyridine intermediate.
-
Solvent Choice: While THF is commonly used, toluene can be an effective solvent for the lithiation of 3-bromopyridine, allowing for clean generation of the lithiated species at -50 °C.[7][8]
-
Quality of n-Butyllithium: The concentration of commercially available n-butyllithium can decrease over time. It is good practice to titrate your n-BuLi solution to determine its exact concentration before use.[6]
-
Immediate Quenching: The generated lithiated pyridine can be unstable. Adding the electrophile as soon as the lithium-halogen exchange is complete can minimize decomposition.[6]
Experimental Protocol: Lithiation of 3-Bromopyridine and Quenching with an Electrophile
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen inlet, and a rubber septum, dissolve 3-bromopyridine (1.0 equiv.) in anhydrous toluene.
-
Cooling: Cool the solution to -50 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.05 equiv.) in hexanes dropwise, maintaining the internal temperature below -45 °C. Stir the mixture for 30 minutes at -50 °C.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde or ketone, 1.1 equiv.) dropwise at -50 °C.
-
Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[2]
FAQ 4: My attempt to form a Grignard reagent from 2-bromopyridine is failing to initiate. What can I do?
Answer: The formation of Grignard reagents from bromopyridines can be sluggish due to the electronic nature of the pyridine ring and the potential for the nitrogen atom to coordinate to the magnesium surface, inhibiting the reaction.[9][10]
Troubleshooting Guide: Initiating Grignard Reagent Formation with Bromopyridines
-
Magnesium Activation: The magnesium turnings are often coated with a passivating layer of magnesium oxide which prevents the reaction from starting.[11] Several methods can be used to activate the magnesium:
-
Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere before adding the solvent and bromopyridine.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. These will react with the magnesium to expose a fresh, reactive surface.[12]
-
-
Use of an Auxiliary Reagent: The reaction can be initiated by adding a small amount of a more reactive alkyl halide, such as ethyl bromide, along with the bromopyridine.[13]
-
Strictly Anhydrous Conditions: As with lithiation, Grignard reagent formation requires scrupulously dry glassware and anhydrous solvents.[11]
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reagent formation.
References
-
Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 959-962. [Link]
-
Kim, J., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 13(1), 1-11. [Link]
-
Abd-Ella, A. A., et al. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Current Chemistry Letters, 10(4), 337-362. [Link]
-
Davies, D. I., Done, J. N., & Hey, D. H. (1969). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic, (15), 2021-2024. [Link]
-
Moeini Korbekandi, M., et al. (2023). Various routes for the synthesis of functionalized pyridines. ResearchGate. [Link]
-
Chelucci, G., et al. (2007). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. Tetrahedron, 63(35), 8677-8683. [Link]
-
den Hertog, H. J., & Wibaut, J. P. (1952). Grignard compounds derived from pyridine. I. Recueil des Travaux Chimiques des Pays-Bas, 71(6), 781-790. [Link]
-
Vo, C. V., et al. (2015). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 17(12), 3022-3025. [Link]
-
Abd-Ella, A. A., et al. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Current Chemistry Letters, 10(4), 337-362. [Link]
-
Herzig, T., et al. (2023). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). RSC Advances, 13(31), 21397-21404. [Link]
-
Reddit. (2025). I'm incapable of lithiating a simple bromoptridine and it's driving me insane. r/Chempros. [Link]
-
Coldwell, M. J., et al. (2018). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. Organic Letters, 20(15), 4489-4492. [Link]
-
Reddy, B. V. S., et al. (2007). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. ChemInform, 38(30). [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 17, 2026, from [Link]
-
Bures, F., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 696. [Link]
-
den Hertog, H. J., & Wibaut, J. P. (1952). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 71(6), 791-800. [Link]
-
Plenio, H., et al. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. Nature Communications, 14(1), 1-10. [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters, 11(23), 5442-5445. [Link]
-
Gök, Y., et al. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Journal of Organometallic Chemistry, 745-746, 279-285. [Link]
-
Bellina, F., & Rossi, R. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 110(2), 1082-1146. [Link]
-
Studer, A., et al. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Angewandte Chemie International Edition, 56(43), 13571-13575. [Link]
-
Le, T. N., et al. (2023). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Angewandte Chemie International Edition, 62(3), e202214435. [Link]
-
Comins, D. L., & Joseph, S. P. (1996). ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ChemInform, 27(49). [Link]
-
Ali, M. A., et al. (2015). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Molecules, 20(7), 12784-12796. [Link]
-
Reddit. (2025). Problems with Suzuki coupling. r/Chempros. [Link]
-
Kondo, Y., Murata, N., & Sakamoto, T. (1993). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. Heterocycles, 34(8), 1467-1470. [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. [Link]
-
Wikipedia. (n.d.). 2-Bromopyridine. Retrieved February 17, 2026, from [Link]
-
LookChem. (n.d.). Cas 109-04-6,2-Bromopyridine. Retrieved February 17, 2026, from [Link]
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved February 17, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 17, 2026, from [Link]
-
Plenio, H., et al. (2023). Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps. ResearchGate. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36). The Royal Society of Chemistry. [Link]
-
Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286-293. [Link]
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1058-1065. [Link]
-
Hartwig, J. F., & Stauffer, S. R. (2001). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. web.alfredstate.edu [web.alfredstate.edu]
- 13. researchgate.net [researchgate.net]
Recrystallization vs chromatography for 2-(6-Bromopyridin-2-yl)thiazole purification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the purification of 2-(6-Bromopyridin-2-yl)thiazole. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this and similar heterocyclic compounds. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Choosing Your Purification Strategy: Recrystallization vs. Chromatography
The initial and most critical decision in any purification workflow is selecting the appropriate technique. Both recrystallization and chromatography are powerful methods, but their suitability depends on the specific characteristics of your crude product and the impurities present.
FAQ 1: When should I choose recrystallization over column chromatography for purifying 2-(6-Bromopyridin-2-yl)thiazole?
Recrystallization is often the preferred first-line purification method for solid compounds, especially when working with larger quantities.[1][2] It is particularly effective when there is a significant difference in solubility between your target compound and the impurities in a chosen solvent.[3]
Choose recrystallization when:
-
Your compound is a solid at room temperature.
-
You have a moderate to high amount of crude material (generally > 1 gram).
-
Initial purity is relatively high (>80-90%). Recrystallization is excellent for removing small amounts of impurities.
-
You can identify a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures. Heterocyclic compounds, like 2-(6-Bromopyridin-2-yl)thiazole, often crystallize well due to their rigid, planar structures.[1]
Consider chromatography when:
-
Your compound is an oil or a low-melting solid.
-
You are working with a small quantity of material (< 1 gram).
-
The impurities have very similar solubility profiles to your target compound.
-
You need to separate a complex mixture of byproducts.
-
Recrystallization attempts have failed or resulted in poor recovery.
The following diagram illustrates a general decision-making workflow:
Sources
Technical Support Center: 2-(6-Bromopyridin-2-yl)thiazole Synthesis
Ticket ID: #SYN-BP-TZ-001 Subject: Optimization of Workup & Purification for Heteroaryl Stille Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
You are attempting to synthesize 2-(6-bromopyridin-2-yl)thiazole , a critical bidentate ligand precursor often used in transition metal catalysis (e.g., Iridium or Ruthenium complexes) and medicinal chemistry.[1]
The standard and most reliable route for this scaffold is the Stille Cross-Coupling between 2,6-dibromopyridine and 2-(tributylstannyl)thiazole . While the reaction is robust, the workup is notorious for two specific failure points:
-
Tin Contamination: Tributyltin byproducts (
) are lipophilic and "streak" on silica, co-eluting with your product.[1] -
Selectivity (Mono- vs. Bis-coupling): The starting material is symmetric; over-reaction leads to the 2,6-dithiazolylpyridine impurity.[1]
This guide provides a self-validating protocol to navigate these challenges.
Target Molecule Data
| Property | Value | Notes |
| Structure | Pyridine ring substituted at C2 (Thiazole) and C6 (Bromine) | |
| CAS | 2295079-16-0 | |
| Molecular Weight | 241.11 g/mol | |
| Appearance | Off-white to yellowish solid | Darkens upon oxidation/light exposure |
| Solubility | DCM (High), EtOAc (Mod), Hexane (Low) | |
| Key Impurity | 2,6-bis(thiazol-2-yl)pyridine | Formed if stoichiometry is off |
The "Golden Path" Protocol
Do not deviate from this baseline unless you have specific constraints. This protocol prioritizes purity over raw yield by enforcing stoichiometry that prevents over-coupling.[1]
Reaction Setup
-
Electrophile: 2,6-Dibromopyridine (2.5 - 3.0 equivalents ).[1] Note: Excess is critical to statistically favor mono-substitution.
-
Nucleophile: 2-(Tributylstannyl)thiazole (1.0 equivalent).[1]
-
Catalyst:
(5 mol%).[1] -
Solvent: Toluene (anhydrous, degassed).[1]
-
Temperature: 100°C (Reflux).
The Workup Logic (Decision Tree)
Figure 1: Decision matrix for selecting the appropriate tin-removal strategy based on reaction scale.
Troubleshooting Modules
Module A: The Tin Nightmare (Removing )
Issue: "My NMR shows aliphatic multiplets between 0.8–1.6 ppm, and the product is an oil instead of a solid." Root Cause: Incomplete removal of tributyltin halides.[1][3] These are non-polar and track with your product on silica gel.[1]
Solution 1: The KF/Silica "Fieser" Method (Recommended for <1g)
This method converts soluble tin halides into insoluble tin fluoride polymers that stay on the solid support.
-
Prepare the Reagent: Mix Potassium Fluoride (KF) and Silica Gel in a 1:10 ratio (by weight) in water, then evaporate the water to create a "KF-doped Silica" powder.[1] Alternatively, just add solid KF (4 equiv relative to tin) and Silica (1g per mmol tin) directly to the crude reaction.[1]
-
The Mix: Dilute your crude reaction mixture with
or EtOAc. Add the KF/Silica mixture.[1] -
Stir: Stir vigorously at room temperature for 30 minutes.
-
Filtration: Filter through a pad of Celite. The toxic tin byproducts remain trapped in the filter cake as insoluble polymeric fluorides (
) . -
Result: The filtrate is now tin-free and ready for standard column chromatography.
Solution 2: The Aqueous KF Wash (Recommended for >5g)
-
Dissolve crude residue in EtOAc.
-
Prepare a saturated aqueous solution of Potassium Fluoride (KF) .
-
Wash the organic layer vigorously with the KF solution (3x).[1]
-
Observation: You may see a white precipitate at the interface.[1] This is
. If it creates an emulsion, filter the entire biphasic mixture through Celite before separating layers.[1]
Technical Insight: The Sn-F bond is thermodynamically very strong.[1] Fluoride ions drive the equilibrium toward the formation of hypervalent tin species or insoluble polymers, effectively stripping the tin from the organic phase [1].
Module B: Purification & Selectivity
Issue: "I cannot separate the product from the starting material (2,6-dibromopyridine)."
Root Cause: Both the starting dibromide and the mono-coupled product are relatively non-polar heteroaromatics.[1] Their
Separation Protocol
-
TLC System: Do not use pure Hexane/EtOAc. Use Hexane/DCM/EtOAc (8:1:1) . The DCM helps solubilize the polarizable bromine atoms, often improving resolution.
-
Gradient Elution:
Stoichiometry Check
If you used a 1:1 ratio of dibromide to stannane, you statistically force the formation of the bis-product (~25%) and recover starting material (~25%), leaving you with only ~50% yield of the desired mono-product. Always use >2.5 equivalents of the dibromide. It is cheap and easy to recover in the first column fraction [2].
Module C: Catalyst Deactivation ("Pd Black")
Issue: "The reaction turned black immediately and yield is <10%." Root Cause: Oxidation of the Pd(0) catalyst or thermal decomposition before the catalytic cycle engaged.
Corrective Action: Freeze-Pump-Thaw
Stille couplings are sensitive to oxygen.[1] Simple nitrogen bubbling is often insufficient for sensitive heteroaryl halides.[1]
-
Place solvent and reagents in a Schlenk tube.[1]
-
Freeze in liquid
. -
Apply vacuum for 5-10 mins.[1]
-
Thaw in warm water (under static vacuum).[1]
-
Repeat 3x.
-
Add Catalyst LAST under a positive stream of Argon.
Frequently Asked Questions (FAQ)
Q: Can I use the Negishi coupling instead to avoid Tin toxicity?
A: Yes. You can generate the thiazolyl-zinc reagent using 2-bromothiazole +
Q: Is the product stable on silica gel? A: Generally, yes.[1] However, pyridyl-thiazoles can chelate trace metals in silica, causing tailing.[1] If you observe streaking, add 1% Triethylamine to your eluent to deactivate the acidic sites on the silica gel.
Q: How do I store the product? A: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The C-Br bond is susceptible to photolytic cleavage over long periods, and the pyridine nitrogen can N-oxidize if left in air.
References
-
Renaud, P.; Lacote, E.; Quaranta, L. (1998).[1][4] A Simple and Efficient Method for the Removal of Tin Byproducts.[1][4][5] Tetrahedron Letters, 39(15), 2123–2126.[1]
-
BenchChem Technical Support. (2025). Stille Coupling Tin Byproduct Removal Protocols.
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. (1997).[1] The Stille Reaction.[1][3][4][5][6][7][8][9] Organic Reactions.[1][2][4][5][6][7][8][10][11] [1]
-
University of Rochester. (n.d.).[1] Workup for Removing Tin Byproducts.[1][3][4][5][8]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. echemi.com [echemi.com]
- 9. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. heteroletters.org [heteroletters.org]
Validation & Comparative
A Comprehensive Spectroscopic Guide to 2-(6-Bromopyridin-2-yl)thiazole and a Comparative Analysis with Structural Analogs
This guide provides a detailed spectroscopic characterization of the heterocyclic compound 2-(6-Bromopyridin-2-yl)thiazole, a molecule of interest in medicinal chemistry and materials science. The following sections present a complete analysis of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. Furthermore, a comparative analysis is conducted with two structural analogs: 2-(pyridin-2-yl)thiazole and 2-(6-chloropyridin-2-yl)thiazole, to elucidate the influence of the bromo- and chloro-substituents on their respective spectral properties. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the structural and electronic properties of this class of compounds.
Spectroscopic Characterization of 2-(6-Bromopyridin-2-yl)thiazole
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment within a molecule. For 2-(6-Bromopyridin-2-yl)thiazole, the spectrum is expected to show distinct signals for the protons on both the pyridine and thiazole rings. The electron-withdrawing nature of the bromine atom and the nitrogen atoms in the heterocyclic rings will influence the chemical shifts of the adjacent protons, causing them to appear at lower field (higher ppm values).
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' (Py) | 7.50 - 7.60 | d | ~8.0 |
| H-4' (Py) | 7.70 - 7.80 | t | ~7.8 |
| H-5' (Py) | 7.35 - 7.45 | d | ~7.6 |
| H-4 (Th) | 7.90 - 8.00 | d | ~3.2 |
| H-5 (Th) | 7.40 - 7.50 | d | ~3.2 |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms in 2-(6-Bromopyridin-2-yl)thiazole will be influenced by the electronegativity of the neighboring atoms (N, S, Br) and the aromaticity of the rings.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| C-2' (Py) | 151 - 153 |
| C-3' (Py) | 120 - 122 |
| C-4' (Py) | 139 - 141 |
| C-5' (Py) | 128 - 130 |
| C-6' (Py) | 141 - 143 |
| C-2 (Th) | 167 - 169 |
| C-4 (Th) | 143 - 145 |
| C-5 (Th) | 120 - 122 |
Note: These are predicted values and should be confirmed with experimental data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For 2-(6-Bromopyridin-2-yl)thiazole (C₈H₅BrN₂S), the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments.
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): A pair of peaks at m/z 254 and 256, with approximately equal intensity, corresponding to [C₈H₅⁷⁹BrN₂S]⁺ and [C₈H₅⁸¹BrN₂S]⁺.
-
Major Fragments: Fragmentation may involve the loss of Br, the thiazole ring, or the pyridine ring. Common fragments could include [M-Br]⁺ (m/z 175) and fragments corresponding to the bromopyridine and thiazole moieties.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Expected IR Absorption Bands (KBr Pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | C-H stretching (aromatic) |
| 1600 - 1450 | C=C and C=N stretching (aromatic rings) |
| 1400 - 1300 | In-plane C-H bending |
| 1100 - 1000 | C-N stretching |
| 850 - 750 | Out-of-plane C-H bending |
| 700 - 600 | C-S stretching |
| ~550 | C-Br stretching |
Comparative Spectroscopic Analysis
To better understand the influence of substituents on the spectroscopic properties of 2-(pyridin-2-yl)thiazole derivatives, a comparison is made with 2-(pyridin-2-yl)thiazole (the parent compound) and 2-(6-chloropyridin-2-yl)thiazole.
Comparison with 2-(pyridin-2-yl)thiazole
The absence of the bromine atom in 2-(pyridin-2-yl)thiazole leads to several predictable differences in the spectra:
-
¹H NMR: The protons on the pyridine ring, particularly H-6', will appear at a higher field (lower ppm) due to the absence of the electron-withdrawing bromine atom.
-
¹³C NMR: The C-6' carbon of the pyridine ring will resonate at a significantly higher field.
-
MS: The molecular ion peak will be a single peak at m/z 176, and the isotopic pattern characteristic of bromine will be absent.
-
IR: The C-Br stretching vibration will be absent.
Comparison with 2-(6-chloropyridin-2-yl)thiazole
Chlorine is also an electron-withdrawing group, but it is less electronegative and has a different isotopic distribution than bromine.
-
¹H NMR: The chemical shifts of the pyridine protons will be similar to those in the bromo-derivative, but with slight upfield shifts due to the lower electronegativity of chlorine.
-
¹³C NMR: The chemical shift of C-6' will be influenced by the chlorine atom, but to a lesser extent than by bromine.
-
MS: The molecular ion will show a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), with peaks at m/z 210 and 212.
-
IR: A C-Cl stretching band will be observed, typically in the 800-600 cm⁻¹ region.
Table of Comparative Spectroscopic Data:
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signal (H-6' of Pyridine, ppm) | Key ¹³C NMR Signal (C-6' of Pyridine, ppm) | Key MS Peak (m/z) | Key IR Band (C-X, cm⁻¹) |
| 2-(6-Bromopyridin-2-yl)thiazole | 255.13 | ~7.50 - 7.60 | ~141 - 143 | 254/256 (1:1) | ~550 (C-Br) |
| 2-(pyridin-2-yl)thiazole | 176.22 | ~8.60 - 8.70 | ~150 - 152 | 176 | N/A |
| 2-(6-chloropyridin-2-yl)thiazole | 210.67 | ~7.40 - 7.50 | ~150 - 152 | 210/212 (3:1) | ~700-800 (C-Cl) |
Experimental Protocols
The following sections outline the standard experimental procedures for obtaining the spectroscopic data discussed in this guide. Adherence to these protocols is crucial for obtaining high-quality, reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Experimental Choices:
-
Solvent Selection: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent can also influence the chemical shifts of the analyte due to solvent-solute interactions.
-
Concentration: An optimal concentration is required to obtain a good signal-to-noise ratio without causing line broadening due to aggregation.
-
2D NMR Experiments: Experiments like COSY, HSQC, and HMBC are often necessary for unambiguous assignment of all proton and carbon signals, especially in complex molecules.
Mass Spectrometry (MS)
Causality in Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is a "hard" ionization technique that provides detailed fragmentation patterns, useful for structural elucidation. Electrospray Ionization (ESI) is a "soft" technique that is well-suited for determining the molecular weight of more polar or fragile molecules.
-
Mass Analyzer: The choice of mass analyzer affects the resolution, mass accuracy, and speed of the analysis. Time-of-Flight (TOF) analyzers provide high mass accuracy, which is crucial for determining elemental composition.
Infrared (IR) Spectroscopy
Causality in Experimental Choices:
-
Sample Preparation: The KBr pellet method is commonly used for solid samples to obtain a high-quality spectrum with minimal interference. The choice of preparation method depends on the physical state of the sample and the desired spectral quality.
-
Background Correction: A background spectrum of the empty sample compartment (or the KBr pellet alone) must be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Conclusion
The full spectroscopic characterization of 2-(6-Bromopyridin-2-yl)thiazole, while not available in a single comprehensive source, can be reliably predicted based on the analysis of its structural components and comparison with related analogs. The presence of the bromine atom significantly influences the NMR chemical shifts, the mass spectral isotopic pattern, and the infrared absorption spectrum. The comparative analysis with 2-(pyridin-2-yl)thiazole and 2-(6-chloropyridin-2-yl)thiazole provides valuable insights into the structure-property relationships within this class of heterocyclic compounds. The experimental protocols provided herein serve as a guide for researchers to obtain high-quality spectroscopic data for this and similar molecules, ensuring the scientific rigor of their findings.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Synthesis and characterization of biological active heterocycle-2-Aminothiazole. (2022). International Journal of Chemical Studies. [Link][1]
-
SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION. (n.d.). IJSDR. [Link]
Sources
A Comparative Guide to the Synthesis of 2-(6-Bromopyridin-2-yl)thiazole: An Evaluation of Literature Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(6-Bromopyridin-2-yl)thiazole
The heterocyclic scaffold, 2-(6-bromopyridin-2-yl)thiazole, represents a key building block in the landscape of medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to a thiazole moiety, is prevalent in a multitude of biologically active compounds. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The bromine substituent on the pyridine ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery and the development of novel organic materials.
This guide provides a comprehensive benchmark of a plausible synthetic route for 2-(6-bromopyridin-2-yl)thiazole against established literature methodologies for analogous compounds. We will delve into the mechanistic underpinnings of the synthetic choices, provide detailed experimental protocols, and present a comparative analysis of reaction parameters and outcomes.
The Cornerstone of Synthesis: The Hantzsch Thiazole Synthesis
The most widely employed and robust method for the synthesis of thiazole rings is the Hantzsch thiazole synthesis, first reported in 1887.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide.[3][5] The versatility and generally high yields of the Hantzsch synthesis make it the method of choice for accessing a wide array of substituted thiazoles.
The reaction mechanism initiates with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. The choice of reaction conditions, including solvent and temperature, can influence the reaction rate and yield.[6]
Benchmarking a Synthetic Route for 2-(6-Bromopyridin-2-yl)thiazole
Proposed Synthetic Route: A Two-Step Approach
The synthesis of 2-(6-Bromopyridin-2-yl)thiazole can be logically approached in two key steps:
-
α-Bromination of 2-Acetyl-6-bromopyridine: The synthesis of the requisite α-haloketone, 2-bromo-1-(6-bromopyridin-2-yl)ethanone.
-
Hantzsch Thiazole Synthesis: The cyclocondensation of the α-bromoketone with a suitable thioamide, in this case, thioformamide, to yield the target thiazole.
Step 1: Synthesis of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone (Intermediate 2)
The initial step involves the bromination of commercially available 2-acetyl-6-bromopyridine (1).
Sources
- 1. jbarbiomed.com [jbarbiomed.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. scribd.com [scribd.com]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Analysis of 2-(6-Bromopyridin-2-yl)thiazole's physicochemical properties (logP, pKa)
Executive Summary & Structural Significance
2-(6-Bromopyridin-2-yl)thiazole represents a specialized scaffold in medicinal chemistry and coordination chemistry. Unlike its unsubstituted parent, the inclusion of a bromine atom at the C6 position of the pyridine ring introduces a critical "lipophilic anchor" and an electronic modulator that drastically alters its physicochemical profile.
This guide analyzes the logP (lipophilicity) and pKa (ionization constant) of this compound, comparing it against its non-brominated parent and bioisosteres. These parameters are decisive for its utility as a bidentate ligand in catalysis (preventing oxidation via steric encumbrance) and as a pharmacophore in kinase inhibitors (modulating ATP-binding pocket affinity).
Physicochemical Property Analysis
Lipophilicity (logP)
The partition coefficient (logP) is the primary determinant of this molecule's membrane permeability and solubility.
-
Baseline: The parent compound, 2-(2-pyridyl)thiazole , exhibits a logP of approximately 1.4 – 1.8 .
-
Bromine Effect: The introduction of a bromine substituent is highly hydrophobic. According to Hansch-Fujita substituent constants (
), a bromine atom typically adds +0.86 to the logP of an aromatic system. -
Result: The estimated logP for 2-(6-Bromopyridin-2-yl)thiazole shifts to the 2.3 – 2.7 range. This places it in an optimal window for oral bioavailability (Lipinski's Rule of 5: logP < 5) but significantly lowers its aqueous solubility compared to the parent.
Acid Dissociation Constant (pKa)
The basicity of the pyridine nitrogen is the focal point for metal coordination and protonation.
-
Baseline: The pyridine nitrogen in 2-(2-pyridyl)thiazole has a pKa of ~4.8 – 5.2 .
-
Electronic Effect: Bromine is an electron-withdrawing group (EWG) via induction (-I effect). Placing it at the C6 position (ortho to the nitrogen) exerts a strong destabilizing effect on the protonated form (pyridinium ion).
-
Result: The pKa of the pyridine nitrogen is expected to drop by 1.5 – 2.0 units , resulting in a predicted pKa of 2.8 – 3.3 . This reduction makes the molecule a weaker base and a softer ligand, favoring coordination with soft metals (e.g., Cu(I), Ag(I)) over hard protons.
Comparative Data Table
| Property | Target: 2-(6-Br-Py)-Thiazole | Alternative A: 2-(2-Py)-Thiazole | Alternative B: 2-(6-Br-Py)-Oxazole |
| Molecular Weight | ~241.1 g/mol | 162.2 g/mol | ~225.0 g/mol |
| Predicted logP | 2.5 ± 0.3 | 1.6 ± 0.2 | 1.9 ± 0.3 |
| Pyridine N pKa | 3.0 ± 0.5 (Weak Base) | 5.1 ± 0.2 (Moderate Base) | 2.5 ± 0.4 (Very Weak Base) |
| H-Bond Acceptors | 2 (Py-N, Tz-N) | 2 | 2 |
| Solubility (Water) | Low (< 0.1 mg/mL) | Moderate (~5 mg/mL) | Moderate |
| Primary Utility | Lipophilic Ligand / Scaffold | Hydrophilic Ligand | Bioisostere (Metabolic Stability) |
Structure-Activity Relationship (SAR) Visualization
The following diagram maps the structural logic dictating the properties of the target molecule compared to its analogs.
Figure 1: SAR map illustrating the impact of bromination and heterocycle variation on physicochemical parameters.
Experimental Protocols for Validation
Since specific experimental values for this intermediate may vary by batch or salt form, the following standardized protocols are required for internal validation.
Determination of logP (HPLC Method)
Standard: OECD Guideline 117
Principle: Reverse-phase HPLC correlates retention time (
-
Column: C18 Reverse-Phase (e.g., Agilent Zorbax Eclipse, 150 mm x 4.6 mm).
-
Mobile Phase: Isocratic Methanol:Water (75:25 v/v) buffered to pH 7.4 (phosphate buffer) to ensure the neutral species is dominant.
-
Standards: Inject a calibration mix of 5 compounds with known logP values spanning 1.0 – 4.0 (e.g., Toluene, Naphthalene, Acetophenone).
-
Sample Prep: Dissolve 2-(6-Bromopyridin-2-yl)thiazole in Methanol (1 mg/mL).
-
Calculation:
(Derive and from the calibration curve of standards).
Determination of pKa (Spectrophotometric Titration)
Principle: The UV-Vis absorption spectrum of the pyridine ring shifts upon protonation.
-
Preparation: Prepare a 50 µM stock solution of the compound in a mixed solvent (Water:Methanol 90:10) to ensure solubility.
-
Buffers: Prepare a series of buffers ranging from pH 1.0 to pH 7.0 in 0.5 unit increments.
-
Measurement: Record UV spectra (200–400 nm) for the compound in each buffer.
-
Analysis: Track the
shift (typically bathochromic upon protonation). Plot Absorbance vs. pH at the wavelength of maximum change. -
Calculation: The inflection point of the sigmoidal curve corresponds to the pKa.
Synthesis & Characterization Workflow
To ensure the material tested matches the theoretical profile, follow this synthesis and purity workflow.
Figure 2: Hantzsch thiazole synthesis pathway tailored for 2-(6-bromopyridin-2-yl)thiazole.
References
-
LogP Prediction & Substituent Constants: Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Foundational text for
values of Br substituents). -
Pyridine-Thiazole Scaffold Properties: Ghotbi, G., et al. (2021). "Investigation of Experimental and In Silico Physicochemical Properties of Thiazole-Pyridinium Derivatives." Pharmaceutical Sciences, 27(3), 366-377. Link
-
Synthesis & Characterization: Zou, Y., et al. (2021).[2] "Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity." Transition Metal Chemistry, 46, 263–272. Link
-
Bromine Effect on Pyridine: Shorter, J. (1998). "Electronic effects of groups... on pyridine basicity." Journal of Physical Organic Chemistry, 11(7), 495-503.[3] (Establishes the -I effect of ortho-bromo substituents).
-
OECD Guidelines: OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(6-Bromopyridin-2-yl)thiazole
Hazard Profile Analysis: A Rationale for Caution
The proper handling and disposal of any chemical begin with a thorough understanding of its potential hazards. In the absence of specific toxicological and environmental data for 2-(6-Bromopyridin-2-yl)thiazole, we must infer its hazard profile by analyzing its constituent chemical moieties: the bromopyridine ring and the thiazole ring. This analytical approach mandates that the compound be treated as hazardous waste until proven otherwise.[1]
-
Bromopyridine Moiety: The presence of a brominated pyridine structure is a significant concern. Compounds like 2-bromopyridine are classified as toxic if swallowed and potentially fatal if they come into contact with the skin.[2] They are also known skin and eye irritants and may cause respiratory irritation.[3][4] Critically, thermal decomposition during improper disposal (e.g., uncontrolled incineration) can lead to the release of highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[5]
-
Thiazole Moiety: Thiazole and its derivatives are often flammable liquids and present a significant fire hazard when exposed to heat or ignition sources.[6][7] Furthermore, they are generally considered harmful to aquatic life, making their release into waterways a serious environmental concern.[8]
-
Halogenated Organic Compound: As a brominated organic compound, 2-(6-Bromopyridin-2-yl)thiazole falls into a category of chemicals regulated by the Environmental Protection Agency (EPA) due to their potential for environmental persistence and harm.[9][10] Disposal of such compounds requires specialized treatment, often high-temperature incineration with acid gas scrubbers to neutralize substances like HBr.[11][12]
Based on this analysis, 2-(6-Bromopyridin-2-yl)thiazole must be managed as a chemical with multiple hazards: Toxic, Flammable, Irritant, and Environmentally Hazardous.
Core Principles for Safe Disposal
To ensure operational safety and environmental compliance, four core principles must govern the disposal process for this compound.
-
"Zero to Drain" Mandate: Under no circumstances should this chemical or its containers be disposed of down the laboratory drain.[8][13] This practice is a direct violation of environmental regulations and risks contaminating water systems.
-
Segregate at the Source: Always keep 2-(6-Bromopyridin-2-yl)thiazole waste separate from other chemical waste streams to prevent potentially violent reactions.[14] Incompatible materials include, but are not limited to, strong oxidizing agents, strong acids, and acid chlorides.[3]
-
Contain with Integrity: Use only designated, UN-certified hazardous waste containers that are chemically resistant and have secure, vapor-tight lids.[15] The container must be in good physical condition, free of cracks or leaks.[13]
-
Communicate with Clarity: Every waste container must be meticulously labeled. Proper labeling is not just a regulatory requirement; it is a critical safety communication tool for everyone who may handle the container, from lab personnel to disposal technicians.[16]
Standard Operating Procedure (SOP) for Waste Management
This step-by-step protocol provides a clear workflow for the collection and temporary storage of 2-(6-Bromopyridin-2-yl)thiazole waste pending pickup by a licensed disposal vendor.
Step 1: Prepare Personal Protective Equipment (PPE)
-
Action: Before handling the chemical or its waste, don appropriate PPE.
-
Required PPE:
-
Nitrile or neoprene gloves (double-gloving is recommended).
-
Splash-proof chemical safety goggles.
-
A flame-resistant lab coat.
-
-
Rationale: This compound is presumed to be a skin and eye irritant and potentially toxic upon dermal contact.[2][3] Proper PPE is the first line of defense against personal exposure.
Step 2: Designate and Prepare the Waste Container
-
Action: Select a clean, dry, and appropriate hazardous waste container. For liquid waste, a high-density polyethylene (HDPE) or glass container is suitable. For solid waste, a labeled, sealed bag placed inside a rigid container is recommended.
-
Rationale: Using a dedicated and sound container prevents leaks, spills, and reactions that could occur from residues of other chemicals.[13]
Step 3: Label the Container Before Use
-
Action: Affix a completed hazardous waste label to the container before adding any waste.
-
Label Must Include:
-
The words "Hazardous Waste" .
-
Full Chemical Name: "Waste 2-(6-Bromopyridin-2-yl)thiazole". Do not use abbreviations.
-
Hazard Identification: Clearly check boxes or write "Flammable," "Toxic," "Irritant."
-
Composition: Estimate the concentration if in solution.
-
-
Rationale: Pre-labeling ensures waste is never unidentified. The accumulation date is a key component of regulatory compliance, as there are limits on how long waste can be stored on-site.
Step 4: Dispense Waste into the Container
-
Action: Carefully transfer the waste into the labeled container, preferably inside a chemical fume hood to minimize inhalation exposure. Do not fill the container beyond 90% of its capacity.[15]
-
Rationale: The 10% headspace allows for vapor expansion, preventing the container from becoming over-pressurized due to temperature changes.
Step 5: Secure and Store the Container
-
Action: Tightly seal the container lid. Store the container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, away from ignition sources, and in secondary containment (e.g., a spill tray).
-
Rationale: Proper storage minimizes the risk of spills and fires and ensures the waste is under the control of laboratory personnel.[8]
Step 6: Arrange for Final Disposal
-
Action: Once the container is full or the project is complete, contact your institution's EHS office to schedule a waste pickup.
-
Rationale: Final disposal must be handled by a licensed and approved hazardous waste contractor who can transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][17] The most probable disposal method is high-temperature incineration.
Emergency Procedures: Spill and Exposure
Small Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Use spark-proof tools and an inert absorbent material (e.g., vermiculite, sand) to soak up the spill.[3]
-
Collect the absorbent material and any contaminated items (gloves, wipes) in a sealed bag.
-
Place the bag in the designated solid hazardous waste container for 2-(6-Bromopyridin-2-yl)thiazole.
-
Decontaminate the spill area with a suitable solvent followed by soap and water.[8]
Large Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional EHS/emergency response team immediately.
-
If the material is flammable, turn off all nearby ignition sources if it is safe to do so.[5]
-
Prevent the spill from entering drains.
-
Allow only trained emergency responders to conduct the cleanup.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[18]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[18]
Data Summary and Disposal Workflow
Table 1: Inferred Hazard Summary and Disposal Considerations
| Hazard Class | Inferred Properties & Rationale | Disposal Protocol Link |
| Physical Hazard | Flammable: Thiazole derivatives are often flammable.[7] | Store away from heat and ignition sources. Use non-sparking tools for cleanup.[5] |
| Health Hazard | Acutely Toxic (Oral, Dermal): Bromopyridines can be toxic/fatal.[2] | Wear robust PPE (gloves, lab coat). In case of exposure, follow first-aid protocols immediately and seek medical attention.[3] |
| Skin/Eye Irritant: Common for halogenated pyridines.[4] | Always wear safety goggles and appropriate gloves. | |
| Respiratory Irritant: Potential for irritation upon inhalation.[19] | Handle in a certified chemical fume hood. | |
| Environmental Hazard | Aquatic Toxicity: Assumed based on general thiazole data.[8] | Adhere strictly to the "Zero to Drain" policy. Ensure all waste is captured for professional disposal.[13] |
| Combustion Hazard | Toxic Byproducts: Thermal decomposition releases HBr and NOx.[5] | Disposal must be via high-temperature incineration at a facility with flue-gas scrubbing capabilities.[17] |
Diagram 1: Waste Segregation and Disposal Workflow
Caption: Decision workflow for segregating and containerizing waste streams.
References
- BenchChem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
- BenchChem. (2025). Proper Disposal of 4-(Methoxymethyl)thiazole: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (2024). Disposal Guidance | I-WASTE DST.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Bromopyridine.
- U.S. Environmental Protection Agency. (2024). Other Disposal Guidance | I-WASTE DST.
- Hoffman Fine Chemicals. (n.d.). CAS 2295079-16-0 | 2-(6-Bromopyridin-2-yl)-1,3,4-thiadiazole.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Amino-6-bromopyridine.
- Thor Specialities (UK) LTD. (2015). Safety data sheet: ACTICIDE LA.
- Synquest Labs. (2016). Safety Data Sheet: 6-Bromopyridine-2-carboxylic acid.
- Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: Thiazole.
- U.S. Government Publishing Office. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromopyridine.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Acetyl-6-bromopyridine.
- Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet.
- U.S. Environmental Protection Agency. (1998). Environmental Fact Sheet, Organobromine.
- Stephen F. Austin State University. (n.d.). V. Waste Identification.
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-(DIFLUOROMETHYL)PYRIDINE.
- University of Groningen. (n.d.). Hazardous waste acceptance conditions.
- University of Glasgow. (n.d.). Chemical Waste (Guidance Note).
- UNSW Sydney. (2022). Laboratory Hazardous Waste Disposal Guideline – HS321.
- ChemicalBook. (n.d.). 2-Bromopyridine - Safety Data Sheet.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- World Health Organization. (n.d.). Quick Guide to Disposing Laboratory Waste.
- National Center for Biotechnology Information. (n.d.). 2-Acetyl-6-bromopyridine. PubChem Compound Database.
- Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
- DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
- Wolters Kluwer. (2021). Complying With OSHA's Hazardous Material Requirements.
- Cornell University EHS. (n.d.). Chapter 9 - Particularly Hazardous Substances.
- American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. lobachemie.com [lobachemie.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. epa.gov [epa.gov]
- 11. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 12. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 13. gla.ac.uk [gla.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rug.nl [rug.nl]
- 16. wolterskluwer.com [wolterskluwer.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. fishersci.com [fishersci.com]
- 19. 2-Bromopyridine - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
